2,3,4-Trimethyl-1,3-thiazol-3-ium iodide
Description
BenchChem offers high-quality 2,3,4-Trimethyl-1,3-thiazol-3-ium iodide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2,3,4-Trimethyl-1,3-thiazol-3-ium iodide including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure of Parent
Properties
IUPAC Name |
2,3,4-trimethyl-1,3-thiazol-3-ium;iodide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10NS.HI/c1-5-4-8-6(2)7(5)3;/h4H,1-3H3;1H/q+1;/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WIJKXQIVWMOUHL-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC(=[N+]1C)C.[I-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10INS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80380670 | |
| Record name | 2,3,4-trimethyl-1,3-thiazol-3-ium iodide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80380670 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
255.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5787-82-6 | |
| Record name | 2,3,4-trimethyl-1,3-thiazol-3-ium iodide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80380670 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Electronic Architecture of Trimethyl-Substituted Thiazolium Salts: A Technical Guide
Topic: Electronic Properties & Synthetic Utility of Trimethyl-Substituted Thiazolium Salts Content Type: Technical Whitepaper Audience: Research Scientists, Medicinal Chemists, and Process Engineers
Executive Summary
Trimethyl-substituted thiazolium salts—specifically 3,4,5-trimethylthiazolium halides—represent a foundational class of heterocycles in organic synthesis and bio-organic chemistry. Unlike their unsubstituted counterparts, the presence of methyl groups at the C4 and C5 positions introduces distinct steric and electronic perturbations that modulate the acidity of the C2-proton, the stability of the resulting N-heterocyclic carbene (NHC), and the kinetics of catalytic turnover.
This guide dissects the electronic structure of these salts, providing actionable protocols for their synthesis, characterization, and application as precatalysts in umpolung chemistry.
Electronic Architecture & Substituent Effects
The reactivity of the thiazolium core is dictated by the synergy between the quaternary nitrogen (N3), the sulfur atom (S1), and the substituents on the backbone.
The C2-Proton: The Locus of Reactivity
The defining feature of the thiazolium salt is the acidity of the proton at the C2 position. The positive charge on N3 and the vacant d-orbitals (or
Methyl Group Modulation (C4 vs. C5)
In 3,4,5-trimethylthiazolium salts , the methyl groups exert opposing forces compared to the unsubstituted parent cation:
-
Inductive Donation (+I Effect): The methyl groups at C4 and C5 are electron-donating. Through hyperconjugation, they increase the electron density of the
-system. This theoretically destabilizes the conjugate base (the ylide) compared to a hydrogen-substituted backbone, slightly increasing the (making it less acidic). -
Steric Protection: While electronically destabilizing to the ylide, the C4-methyl group provides essential steric bulk that prevents dimerization (Wanzlick equilibrium) and protects the active carbene center from bimolecular decomposition pathways.
Quantitative Electronic Profile
The following table summarizes the estimated physicochemical properties derived from comparative literature on thiazolium analogs.
| Property | Value / Range | Mechanistic Implication |
| 18.5 – 20.0 (DMSO/H | Accessible by weak organic bases (e.g., Et | |
| Highly deshielded due to N3(+) anisotropy and S1 electronegativity. | ||
| Characteristic downfield shift indicating electrophilic character. | ||
| Redox Potential | Easier to reduce than imidazolium analogs; relevant for oxidative biological modeling. |
The N-Heterocyclic Carbene (NHC) Interface
Upon deprotonation, the salt converts to the active ylide (carbene). For trimethyl-substituted variants, this species exists in a singlet ground state. The stability of this species is governed by the push-pull mechanism:
- -withdrawal by N3 stabilizes the HOMO (lone pair).
- -donation from N3 and S1 into the empty p-orbital of C2 stabilizes the LUMO.
Visualization: Electronic Influence Map
The following diagram illustrates the vectoral electronic contributions affecting the C2 center.
Caption: Vectoral map of electronic and steric inputs defining the reactivity of the C2-position in trimethylthiazolium salts.
Experimental Protocols
Synthesis of 3,4,5-Trimethylthiazolium Iodide
Rationale: This protocol utilizes the Menschutkin reaction. The use of neat conditions or polar aprotic solvents ensures high conversion.
Reagents:
-
4,5-Dimethylthiazole (1.0 equiv)
-
Methyl Iodide (1.5 equiv) [Caution: Alkylating agent]
-
Acetonitrile (anhydrous) or Neat
Step-by-Step Workflow:
-
Charge: In a pressure tube or round-bottom flask equipped with a reflux condenser, dissolve 4,5-dimethylthiazole (11.3 g, 100 mmol) in acetonitrile (20 mL).
-
Addition: Add Methyl Iodide (21.3 g, 150 mmol) dropwise at 0°C to prevent exotherms.
-
Reflux: Heat the mixture to 80°C (sealed tube) or reflux (open air) for 12–24 hours. The solution will darken, and a precipitate often forms.
-
Isolation: Cool to room temperature. Add diethyl ether (50 mL) to precipitate the salt fully.
-
Filtration: Filter the solid under vacuum. Wash copiously with cold ether to remove unreacted starting materials.
-
Purification: Recrystallize from hot ethanol/methanol if necessary.
-
Validation: Check purity via
H NMR (DMSO-d6). Look for the N-Me singlet at 4.0 ppm and the C2-H singlet at 10.0 ppm.
Kinetic Acidity Assay (H/D Exchange)
Rationale: Determining the rate of proton exchange provides a direct measure of the "kinetic acidity," which correlates with catalytic activity in benzoin condensations.
Protocol:
-
Preparation: Dissolve the thiazolium salt (0.05 M) in a buffered D
O solution (phosphate buffer, pD 7.0). -
Monitoring: Immediately transfer to an NMR tube.
-
Acquisition: Acquire
H NMR spectra at fixed time intervals (e.g., every 5 minutes). -
Analysis: Integrate the C2-H signal relative to the internal standard (or the stable C4/C5 methyl signals).
-
Calculation: Plot
vs. time. The slope represents the pseudo-first-order rate constant ( ).
Visualization: Synthesis & Characterization Workflow
Caption: Operational workflow for the synthesis and kinetic validation of trimethylthiazolium salts.
Applications in Drug Discovery & Catalysis
Biomimetic Catalysis (Thiamine Modeling)
3,4,5-Trimethylthiazolium salts serve as simplified models for Thiamine Pyrophosphate (TPP). By stripping away the pyrimidine tail and the pyrophosphate handle, researchers isolate the electronic contribution of the thiazolium ring to the decarboxylation of
-
Key Insight: The C4/C5 methyl groups mimic the steric environment of the enzyme active site, preventing side reactions that occur with less substituted salts.
AGE Breakers
Thiazolium derivatives (structurally related to Alagebrium) are investigated for their ability to cleave Advanced Glycation End-products (AGEs). The nucleophilic ylide attacks the carbonyl cross-links in proteins.
-
Design Rule: The electron density at the C2 position must be tuned; if the ring is too electron-rich (too many alkyl groups), the nucleophilicity increases, but the stability of the precursor salt decreases.
References
-
Washabaugh, M. W., & Jencks, W. P. (1988). Thiazolium C(2)-proton exchange: The kinetic acidity of thiazolium salts. Journal of the American Chemical Society.[1]
-
Breslow, R. (1958). On the Mechanism of Thiamine Action. IV. Evidence from Studies on Model Systems. Journal of the American Chemical Society.[1]
-
Strem Chemicals. (n.d.). 3,4,5-Trimethylthiazolium iodide, 99% Product Detail.
-
Ambeed. (n.d.). 3,4,5-Trimethylthiazol-3-ium iodide Datasheet.
-
Organic Chemistry Data. (n.d.). Bordwell pKa Table (Acidity in DMSO).[2]
Sources
Thermodynamic Stability of Thiazolium Iodide Derivatives
This guide provides a rigorous technical analysis of the thermodynamic stability of thiazolium iodide derivatives, designed for researchers in medicinal chemistry and organocatalysis.
Executive Summary
Thiazolium iodide derivatives occupy a complex thermodynamic niche. While the thiazolium ring itself possesses aromatic stabilization energy (~22 kcal/mol), the system is kinetically labile and thermodynamically vulnerable due to two competing vectors: electrophilicity at the C2 position (susceptibility to hydrolysis) and nucleophilicity of the iodide counterion (susceptibility to dealkylation).[1]
This guide dissects these instability mechanisms, provides validated protocols for their assessment, and outlines stabilization strategies.[1]
Part 1: The Thermodynamic Landscape
To understand the stability of thiazolium iodides, one must decouple the intrinsic stability of the heterocycle from the lattice energy and reactivity of the salt.
The Thiazolium Core: A Fragile Aromaticity
The thiazolium cation is isoelectronic with the thiophenium ion but is significantly destabilized by the adjacent nitrogen.
-
C2-Proton Acidity: The positive charge on the nitrogen inductively acidifies the C2 proton (
in DMSO, depending on substituents). This acidity is the gateway to ylide formation (catalytic activity) but also to degradation via base attack. -
Ring Strain & Aromaticity: While planar and aromatic, the ring suffers from significant angle strain at the sulfur atom. The C-S bonds are long and weak relative to C-N or C-C, making them the primary breaking points during ring-opening events.
The Iodide Factor: The "Trojan Horse" Counterion
The choice of iodide (
-
Nucleophilicity: Iodide is a soft, potent nucleophile.[1] In non-protic solvents or melt phases, it attacks the
-alkyl group, reversing the quaternization reaction (Reverse Menschutkin).[1] -
Redox Activity: Iodide is easily oxidized to iodine (
), which can act as a radical initiator or electrophile, complicating the degradation profile of the organic cation.[1]
Part 2: Degradation Mechanisms
The degradation of thiazolium iodides proceeds via two distinct, orthogonal pathways depending on the environmental stress (pH vs. Temperature).
Pathway A: Hydrolytic Ring Opening (pH-Driven)
In aqueous or protic media, the primary threat is the hydroxide ion.
-
Nucleophilic Attack:
attacks the electrophilic C2 carbon. -
Pseudobase Formation: A neutral, tetrahedral intermediate (2-hydroxythiazoline) is formed.
-
Ring Opening: The C-S bond cleaves, yielding an acyclic
-formyl enethiol. -
Irreversibility: While initially reversible, the enethiol is rapidly oxidized to a disulfide (dimer) or hydrolyzed further to a thiol-amine, rendering the process irreversible.[1]
Pathway B: Nucleophilic Dealkylation (Thermally Driven)
In the solid state or non-polar solvents, the iodide ion drives decomposition.
-
Attack: The iodide anion attacks the
-carbon of the -substituent. -
Transition State: A bimolecular nucleophilic substitution (
) transition state forms. -
Collapse: The C-N bond breaks, releasing a neutral thiazole and an alkyl iodide.
Visualization: The Dual-Threat Degradation Map
Figure 1: Mechanistic pathways for thiazolium iodide degradation. Pathway A dominates in solution; Pathway B dominates in solid-state/melt conditions.
Part 3: Experimental Profiling Protocols
To rigorously assess the stability of a new thiazolium iodide derivative, the following protocols are recommended.
Protocol 3.1: Thermal Stability Profiling (TGA/DSC)
Objective: Determine the onset temperature of dealkylation (
Methodology:
-
Instrument: Simultaneous TGA/DSC (e.g., TA Instruments SDT 650).[1]
-
Sample Prep: 5–10 mg of dried salt in an alumina pan. Note: Use a pinhole lid to prevent pressure buildup from volatile alkyl iodides.
-
Ramp: 10°C/min from 30°C to 400°C under
purge (50 mL/min). -
Analysis:
-
Melting: Sharp endotherm in DSC with no mass loss.
-
Decomposition: Endotherm (or exotherm) accompanied by step-wise mass loss in TGA.
-
Calculation: Calculate the mass loss % corresponding to the theoretical loss of the alkyl iodide (
). A match confirms the Reverse Menschutkin mechanism.
-
Protocol 3.2: Hydrolytic Kinetic Profiling (pH-Rate Profile)
Objective: Quantify the pseudo-first-order rate constant (
Methodology:
-
Buffer Preparation: Prepare 50 mM phosphate/citrate buffers ranging from pH 2.0 to 9.0. Constant ionic strength (
) using KCl. -
Stock Solution: Dissolve thiazolium iodide in acetonitrile (1 mg/mL).
-
Execution:
-
Inject 50 µL stock into 950 µL buffer at 25°C.
-
Monitor UV absorbance at
of the thiazolium ring (~260-270 nm) and the appearance of the enethiol (~235 nm or thiolate absorbance).
-
-
Data Fitting: Plot
vs. time. The slope is . -
Result: A V-shaped pH-rate profile is typical, with minimum stability often near neutral pH depending on the
of the pseudobase.
Protocol 3.3: Structural Elucidation of Degradants
Objective: Confirm the identity of breakdown products.
Methodology:
-
Stress Condition: Reflux 50 mg of salt in
(with NaOD for hydrolysis) or DMSO- (at 120°C for dealkylation). -
NMR Analysis:
-
Hydrolysis Marker: Disappearance of the C2-H singlet (~9-10 ppm). Appearance of formyl proton (~8.0 ppm) indicates ring opening.
-
Dealkylation Marker: Upfield shift of the
-alkyl protons (e.g., shifts from ~4.0 ppm to ~2.5 ppm corresponding to or neutral amine).
-
Part 4: Stabilization Strategies
If the thermodynamic stability profile is insufficient for the intended application, the following engineering controls are effective.
| Strategy | Mechanism of Action | Trade-off |
| Anion Exchange | Replace | Eliminates Pathway B (Dealkylation).[1] Increases cost; alters solubility. |
| C2-Blocking | Substitute C2-H with a methyl or phenyl group. | Prevents Pathway A (Hydrolysis).[1] Destroys catalytic activity (cannot form ylide).[1] |
| Steric Shielding | Use bulky | Kinetic protection against both |
| Acidic Formulation | Buffer solutions to pH < 4. | Protonates the pseudobase oxygen, driving equilibrium back to the ring-closed form. |
Visualization: Stability Testing Workflow
Figure 2: Decision tree for assessing and optimizing thiazolium salt stability.
References
-
Mechanism of Thiazolidine Hydrolysis. Journal of the American Chemical Society. Detailed kinetic analysis of the ring-opening mechanism and the role of pH. [1]
-
Thermal Stability of Ionic Liquids. MDPI. Comparative study of anion effects on thermal decomposition, highlighting the instability of halides vs. fluorinated anions.
-
Nucleophilic Dealkylation (Reverse Menschutkin). Journal of Organic Chemistry. Investigation into the dealkylation of quaternary ammonium/thiazolium salts by nucleophilic counterions like iodide. [1]
-
Thiazolium Catalysis and Stability. Chemical Reviews. Comprehensive review of thiazolium salt reactivity, including pKa values and stability considerations in organocatalysis. [1]
-
Thermodynamic Instability of Methylammonium Lead Iodide. PNAS. While focused on perovskites, this paper provides fundamental thermodynamic data on the formation enthalpy of organic iodide salts, illustrating the energetic cost of the iodide lattice. [1]
Sources
Solubility profile of 2,3,4-Trimethyl-1,3-thiazol-3-ium iodide in polar solvents
An In-Depth Technical Guide to the Solubility Profile of 2,3,4-Trimethyl-1,3-thiazol-3-ium iodide in Polar Solvents
Authored by: A Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview of the solubility profile of 2,3,4-trimethyl-1,3-thiazol-3-ium iodide, a quaternary ammonium salt with potential applications in pharmaceutical and chemical research. Lacking readily available quantitative solubility data in the public domain, this document emphasizes the fundamental principles governing its dissolution in polar solvents and presents a robust experimental framework for determining its thermodynamic solubility. This guide is intended for researchers, scientists, and drug development professionals, offering both theoretical insights and practical, field-proven methodologies for characterizing this and similar ionic compounds.
Introduction: The Significance of 2,3,4-Trimethyl-1,3-thiazol-3-ium iodide
2,3,4-Trimethyl-1,3-thiazol-3-ium iodide belongs to the class of thiazolium salts, which are structurally related to the thiazole ring of thiamine (Vitamin B1).[1] These compounds are of significant interest as catalysts, ionic liquids, and potential pharmaceutical agents. Understanding the solubility of this ionic compound is a critical first step in any application, from designing reaction conditions to formulating drug delivery systems.[2][3] Poor solubility can impede assay reliability, limit bioavailability, and create significant challenges in formulation and scale-up.[3] This guide establishes the scientific rationale for predicting and experimentally determining the solubility of this specific thiazolium salt in a range of polar solvents.
Theoretical Framework for Solubility
The principle of "like dissolves like" is the cornerstone for predicting solubility.[4] As an ionic salt, 2,3,4-trimethyl-1,3-thiazol-3-ium iodide is composed of a positively charged 2,3,4-trimethyl-1,3-thiazol-3-ium cation and a negatively charged iodide anion. Its solubility in a given solvent is dictated by the balance between the energy required to break the crystal lattice of the salt and the energy released upon solvation of the individual ions.[5]
Role of Solvent Polarity
Polar solvents possess molecules with an uneven distribution of charge, creating a dipole moment.[4] This property is crucial for dissolving ionic compounds. The polar solvent molecules can surround the ions in a process called solvation, stabilizing them in solution. Key factors include:
-
Dielectric Constant: A higher dielectric constant reduces the electrostatic force between the cation and anion, facilitating their separation and dissolution.
-
Dipole Moment: A strong molecular dipole enhances the solvent's ability to interact with and stabilize the dissolved ions.
It is anticipated that 2,3,4-trimethyl-1,3-thiazol-3-ium iodide will exhibit greater solubility in highly polar solvents such as water, methanol, and ethanol, and lower solubility in less polar solvents like acetone or ethyl acetate.
The Influence of Hydrogen Bonding
Hydrogen bonding is a particularly strong type of dipole-dipole interaction that significantly impacts solubility.[1][6] Solvents capable of hydrogen bonding (protic solvents like water and alcohols) can form strong interactions with both the iodide anion and potentially with regions of the thiazolium cation.[7][8][9] These interactions contribute significantly to the overall solvation energy, promoting dissolution.[1][7] The ability of a solvent to act as a hydrogen bond donor and/or acceptor is a key determinant of its solvating power for ionic salts.[9]
Experimental Determination of Thermodynamic Solubility
To obtain reliable and reproducible solubility data, a standardized experimental protocol is essential. The saturation shake-flask method is widely regarded as the "gold standard" for determining thermodynamic (equilibrium) solubility due to its accuracy and reliability.[10][11]
Core Principle
The method involves agitating an excess amount of the solid compound in the solvent of interest for a sufficient duration to ensure that equilibrium is reached between the undissolved solid and the saturated solution.[2][10] The concentration of the dissolved compound in the supernatant is then measured, representing its thermodynamic solubility at that temperature.
Mandatory Experimental Workflow Diagram
Caption: Workflow for Thermodynamic Solubility Determination.
Detailed Step-by-Step Protocol
-
Preparation of Materials:
-
Ensure the 2,3,4-trimethyl-1,3-thiazol-3-ium iodide is of high purity.
-
Use high-purity (e.g., HPLC grade) polar solvents.
-
Pre-saturate all filters by passing a small amount of the saturated solution through and discarding the initial filtrate to minimize loss due to filter sorption.[10]
-
-
Sample Preparation:
-
To a series of glass vials, add an excess of solid 2,3,4-trimethyl-1,3-thiazol-3-ium iodide (e.g., 5-10 mg). The key is to ensure a visible amount of undissolved solid remains at the end of the experiment.
-
Accurately pipette a known volume (e.g., 1.0 mL) of the desired polar solvent into each vial.
-
-
Equilibration:
-
Phase Separation:
-
Remove the vials from the incubator and allow them to stand undisturbed for a short period to let the excess solid settle.
-
Carefully withdraw an aliquot of the supernatant.
-
To ensure complete removal of undissolved microparticulates, either centrifuge the aliquot at high speed (e.g., >10,000 rpm) or filter it through a chemically compatible, low-adsorption syringe filter (e.g., 0.22 µm PVDF).
-
-
Analytical Quantification:
-
Prepare a standard stock solution of the thiazolium salt of a known concentration in the same solvent.
-
Generate a calibration curve by preparing a series of dilutions from the stock solution.
-
Accurately dilute the filtered saturated solution to fall within the linear range of the calibration curve.
-
Analyze the standards and the diluted sample using a validated analytical method. UV-Vis spectrophotometry is often suitable if the compound has a chromophore. High-Performance Liquid Chromatography (HPLC) is generally preferred for its ability to separate the analyte from any potential impurities or degradation products.[10]
-
Determine the concentration of the saturated solution by interpolating its response against the calibration curve.
-
Data Presentation and Interpretation
The experimentally determined solubility values should be tabulated for clear comparison. The data allows for a quantitative understanding of the compound's behavior and informs solvent selection for future applications.
Table 1: Hypothetical Solubility Profile of 2,3,4-Trimethyl-1,3-thiazol-3-ium iodide at 25°C
| Polar Solvent | Dielectric Constant (approx.) | Solubility (mg/mL) | Solubility (mol/L) |
| Water | 80.1 | [Experimental Value] | [Calculated Value] |
| Methanol | 32.7 | [Experimental Value] | [Calculated Value] |
| Ethanol | 24.5 | [Experimental Value] | [Calculated Value] |
| Acetonitrile | 37.5 | [Experimental Value] | [Calculated Value] |
| Acetone | 20.7 | [Experimental Value] | [Calculated Value] |
Note: The values in this table are placeholders and must be determined experimentally following the protocol outlined in Section 3.
Conclusion and Future Directions
This guide outlines the critical theoretical considerations and provides a definitive experimental protocol for characterizing the solubility of 2,3,4-trimethyl-1,3-thiazol-3-ium iodide in polar solvents. By adhering to the principles of thermodynamic equilibrium and employing robust analytical techniques, researchers can generate high-quality, reliable data. This information is fundamental for advancing the use of this thiazolium salt in drug discovery, catalysis, and materials science, enabling rational solvent selection and formulation design. Further studies could investigate the effect of temperature and pH on the solubility profile to provide a more complete physicochemical understanding of the compound.
References
-
Apley, M. et al. (2017). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Dissolution Technologies. [Link]
-
ProQuest. (n.d.). The solubility of ionic solids and molecular liquids. [Link]
-
Krug, D. (2020). Intermolecular Forces - Hydrogen bonding and Ionic Forces. YouTube. [Link]
-
Embibe. (n.d.). Ionic Compounds: Solubility - Lab Experiments. [Link]
-
Unknown. (n.d.). Experiment 20: Solubilities: An Investigation. [Link]
-
Baka, E., Comer, J. E. A., & Takács-Novák, K. (2008). Study of equilibrium solubility measurement by saturation shake-flask method using hydrochlorothiazide as model compound. Scilit. [Link]
-
Avdeef, A. (n.d.). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Lund University Publications. [Link]
-
MVHS AP Chemistry. (n.d.). Determination of the Solubility Product of an Ionic Compound. [https://www.mvhs-fuhsd.org/site/handlers/filedownload.ashx?moduleinstanceid=3401&dataid=4868&FileName=Ksp of Ca(OH)2.pdf]([Link] of Ca(OH)2.pdf)
-
Vedantu. (n.d.). How do hydrogen bonds affect solubility class 11 chemistry CBSE. [Link]
-
Chemistry LibreTexts. (2022). 6.3: Hydrogen Bonding Interactions and Solubility. [Link]
-
Wang, J. et al. (2015). Understanding the hydrogen bonds in ionic liquids and their roles in properties and reactions. Chemical Communications. [Link]
-
Soderberg, T. (n.d.). 5.2 How Hydrogen-bonding Influences Properties. Open Oregon Educational Resources. [Link]
-
ResearchGate. (2019). What is the best methods for measuring the solubility of ionic solids in organic solvents?. [Link]
-
Martin, A., Wu, P. L., & Adjei, A. (1980). Dependence of solute solubility parameters on solvent polarity. PubMed. [Link]
-
Cengage Learning. (n.d.). Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. [Link]
-
UTSC. (n.d.). Solubility. Chemistry Online. [Link]
-
Wypych, G. (2023). How the Concept of Solvent Polarity Investigated with Solvatochromic Probes Helps Studying Intermolecular Interactions. MDPI. [Link]
-
University of Calgary. (2023). Solubility of Organic Compounds. [Link]
-
PubChem. (n.d.). 2-Amino-3-methyl-1,3-thiazol-3-ium iodide. [Link]
-
PubChem. (n.d.). Thiazolium, 3-((4-amino-2-methyl-5-pyrimidinyl)methyl)-5-(2-hydroxyethyl)-4-methyl-, iodide (1:1). [Link]
-
Jorgensen, W. L. et al. (2013). Systematic Study of Effects of Structural Modifications on the Aqueous Solubility of Drug-like Molecules. PMC. [Link]
Sources
- 1. How do hydrogen bonds affect solubility class 11 chemistry CBSE [vedantu.com]
- 2. lup.lub.lu.se [lup.lub.lu.se]
- 3. Systematic Study of Effects of Structural Modifications on the Aqueous Solubility of Drug-like Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 4. embibe.com [embibe.com]
- 5. alfa-chemistry.com [alfa-chemistry.com]
- 6. youtube.com [youtube.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Understanding the hydrogen bonds in ionic liquids and their roles in properties and reactions - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 9. 5.2 How Hydrogen-bonding Influences Properties – Introductory Organic Chemistry [openoregon.pressbooks.pub]
- 10. dissolutiontech.com [dissolutiontech.com]
- 11. scilit.com [scilit.com]
- 12. enamine.net [enamine.net]
- 13. Shake-Flask Solubility Assay - Enamine [enamine.net]
Methodological & Application
Using 2,3,4-Trimethyl-1,3-thiazol-3-ium iodide in Stetter reaction catalysis
Application Note: Thiazolium-Catalyzed Stetter Reaction
Subtitle: Protocol for NHC-Catalyzed 1,4-Addition (Addressing Catalyst Structural Requirements)
Executive Summary
This guide details the protocol for the Stetter reaction , a catalytic 1,4-addition of aldehydes to Michael acceptors via umpolung reactivity.[1]
Critical Structural Advisory: The specific compound 2,3,4-Trimethyl-1,3-thiazol-3-ium iodide (CAS: 5787-82-6) is mechanistically inactive as a standard Stetter catalyst. The Stetter reaction requires the formation of a nucleophilic carbene (NHC) at the C2 position , which necessitates an acidic proton (C2-H). In 2,3,4-trimethyl-1,3-thiazol-3-ium iodide, the C2 position is blocked by a methyl group.
Accordingly, this protocol utilizes the structurally analogous 3,4-Dimethylthiazolium iodide (or the related 3-Benzyl-5-(2-hydroxyethyl)-4-methylthiazolium chloride ) to demonstrate the correct functional workflow. The 2,3,4-trimethyl variant is discussed herein primarily as a negative control to illustrate Structure-Activity Relationships (SAR).
Catalyst Selection & Structural Analysis (SAR)
To ensure experimental success, it is vital to distinguish between active precatalysts and blocked analogs.
| Feature | Active Catalyst (e.g., 3,4-Dimethylthiazolium Iodide) | Inactive Analog (2,3,4-Trimethylthiazolium Iodide) |
| Structure | C2-H (Proton present) | C2-CH₃ (Methyl blocked) |
| Activation | Deprotonation by base yields ylide/carbene . | Deprotonation yields exocyclic enamine (no carbene). |
| Reactivity | Forms Breslow Intermediate (Acyl Anion Equivalent).[2][3] | Cannot form Breslow Intermediate. |
| Outcome | Stetter Reaction (1,4-dicarbonyl formation).[1][2][4][5] | No Reaction (or side reactions). |
Recommendation: For standard intermolecular Stetter reactions, replace 2,3,4-trimethyl-1,3-thiazol-3-ium iodide with 3,4-Dimethylthiazolium iodide or 3-Benzyl-5-(2-hydroxyethyl)-4-methylthiazolium chloride (Stetter's Catalyst).
Mechanism of Action
The reaction proceeds via the Breslow Intermediate , generated in situ by the deprotonation of the thiazolium salt.
Figure 1: Catalytic cycle of the Stetter reaction showing the critical role of the thiazolium ylide in generating the Breslow intermediate.
Experimental Protocol
Objective: Synthesis of 1,4-diketones via intermolecular Stetter reaction. Active Catalyst: 3,4-Dimethylthiazolium Iodide (Substitute for the inactive 2,3,4-trimethyl variant).
Reagents & Equipment[6]
-
Aldehyde (1.0 equiv): e.g., Benzaldehyde, Furfural.
-
Michael Acceptor (1.0–1.2 equiv): e.g., Chalcone, Methyl Vinyl Ketone (MVK).
-
Catalyst (10–20 mol%): 3,4-Dimethylthiazolium iodide.
-
Base (10–20 mol%): Triethylamine (
), DBU, or Sodium Acetate. -
Solvent: Ethanol (EtOH) or DMF (degassed).
-
Atmosphere: Argon or Nitrogen (Strictly anaerobic conditions recommended).
Step-by-Step Procedure
-
Preparation of Catalyst Solution:
-
In a flame-dried round-bottom flask equipped with a magnetic stir bar, dissolve 3,4-Dimethylthiazolium iodide (0.2 mmol, 20 mol%) in anhydrous Ethanol (5 mL).
-
Note: If using DMF, ensure it is dry to prevent hydrolysis of the intermediate.
-
-
Activation:
-
Add Triethylamine (0.2 mmol, 20 mol%) to the catalyst solution. Stir at room temperature for 5–10 minutes. The solution may darken, indicating ylide formation.
-
-
Substrate Addition:
-
Add the Aldehyde (1.0 mmol) and the Michael Acceptor (1.0 mmol) sequentially to the reaction mixture.
-
Tip: For volatile Michael acceptors like MVK, add a slight excess (1.2–1.5 equiv).
-
-
Reaction:
-
Heat the mixture to reflux (78°C for EtOH) or 80°C (for DMF) under an inert atmosphere.
-
Monitor reaction progress via TLC or GC-MS every 2 hours. Typical reaction times range from 4 to 24 hours.
-
-
Workup:
-
Cool the reaction to room temperature.
-
For Ethanol: Concentrate under reduced pressure. Dissolve residue in EtOAc and wash with water (2x) and brine (1x).
-
For DMF: Dilute with water (20 mL) and extract with EtOAc (3 x 15 mL). Wash combined organics with LiCl solution (5%) to remove residual DMF.
-
-
Purification:
-
Dry the organic layer over anhydrous
, filter, and concentrate. -
Purify the crude residue via flash column chromatography (Silica gel, Hexanes/EtOAc gradient).
-
Data Analysis & Troubleshooting
| Issue | Probable Cause | Corrective Action |
| No Product Formed | Inactive Catalyst (e.g., using 2,3,4-trimethyl analog). | Switch to 3,4-Dimethylthiazolium iodide (Must have C2-H). |
| Benzoin Condensation | Homocoupling of aldehyde competes with Stetter. | Increase concentration of Michael Acceptor; lower temperature slightly. |
| Low Yield | Catalyst decomposition via oxidation. | Ensure strict degassing of solvents and use inert atmosphere (Ar/N2). |
| Product is Racemic | Achiral thiazolium salt used. | For enantioselectivity, use chiral triazolium salts (e.g., Rovis/Enders catalysts). |
References
-
Stetter, H. (1976).[6] "Catalyzed Addition of Aldehydes to Activated Double Bonds - A New Synthetic Approach." Angewandte Chemie International Edition, 15(11), 639–647.[6] Link
-
Breslow, R. (1958). "On the Mechanism of Thiamine Action. IV. Evidence from Studies on Model Systems." Journal of the American Chemical Society, 80(14), 3719–3726. Link
-
Enders, D., et al. (1996). "The First Asymmetric Intramolecular Stetter Reaction." Helvetica Chimica Acta, 79(7), 1899–1902. Link
-
Moore, J. L. (2009). "The Stetter Reaction: Scope and Mechanistic Investigation." Mountain Scholar Dissertations. Link
-
GuideChem. (2025). "2,3,4-Trimethyl-1,3-thiazol-3-ium iodide Properties & CAS 5787-82-6." Link
Sources
Application Notes and Protocols for Thiazolium Iodides as Ionic Liquid Electrolytes
Introduction: The Emergence of Thiazolium Iodides in Ionic Liquid Electrolysis
Ionic liquids (ILs), salts with melting points below 100°C, have garnered significant attention as designer solvents and electrolytes due to their unique physicochemical properties, including negligible vapor pressure, high thermal stability, and wide electrochemical windows.[1][2][3] Among the diverse families of ILs, thiazolium-based salts are emerging as a compelling class of materials, structurally analogous to the more common imidazolium-based ILs.[4] The presence of a sulfur atom in the thiazolium ring introduces unique intermolecular interactions that can influence the material's properties.[5] This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis, characterization, and application of thiazolium iodides as electrolytes in ionic liquids, with a focus on their utility in electrochemical devices.
Thiazolium iodides, in particular, serve as versatile precursors for a wide range of ionic liquids through anion metathesis and are key components in certain electrolyte formulations, especially for dye-sensitized solar cells (DSSCs) where the iodide/triiodide redox couple is a common mediator.[6][7][8] This document will detail field-proven insights and step-by-step protocols to facilitate the effective utilization of these promising materials in research and development.
Part 1: Synthesis and Purification of Thiazolium Iodide Ionic Liquids
The synthesis of thiazolium iodide salts is typically achieved through the quaternization of a thiazole derivative with an alkyl iodide.[4][9][10] This straightforward reaction forms the foundation for creating a diverse library of thiazolium-based ionic liquids. Subsequent anion exchange reactions can then be employed to replace the iodide with other anions, thereby tuning the physicochemical properties of the final ionic liquid.[4][9][10][11]
Protocol 1: Synthesis of a Generic N-Alkylthiazolium Iodide
This protocol describes a general procedure for the synthesis of N-alkylthiazolium iodides.
Materials:
-
4-Methylthiazole (or other desired thiazole derivative)
-
Alkyl iodide (e.g., methyl iodide, ethyl iodide, butyl iodide)
-
Dry toluene (or other suitable solvent)
-
Diethyl ether
-
Round-bottom flask with a reflux condenser
-
Magnetic stirrer and hotplate
-
Inert atmosphere setup (e.g., nitrogen or argon line)
Procedure:
-
Under an inert atmosphere, dissolve 1 equivalent of 4-methylthiazole in dry toluene in a round-bottom flask.
-
With vigorous stirring, slowly add 1.2 equivalents of the desired alkyl iodide to the solution at room temperature.
-
After the addition is complete, raise the temperature of the reaction mixture to 80°C and reflux for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature. A precipitate of the thiazolium iodide salt will form.
-
Decant the supernatant liquid.
-
Wash the solid product multiple times with diethyl ether to remove any unreacted starting materials and impurities.
-
Dry the resulting solid under vacuum to obtain the pure N-alkylthiazolium iodide.
Causality behind Experimental Choices:
-
Inert Atmosphere: Prevents side reactions with atmospheric moisture and oxygen.
-
Dry Solvent: The presence of water can lead to hydrolysis of the reactants and affect the purity of the product.
-
Excess Alkyl Iodide: Ensures complete conversion of the thiazole.
-
Reflux: Provides the necessary thermal energy to drive the quaternization reaction to completion.
-
Washing with Diethyl Ether: Thiazolium iodides are generally insoluble in diethyl ether, while the starting materials are soluble, allowing for effective purification.
Diagram 1: Synthesis of N-Alkylthiazolium Iodide```dot
Caption: Step-by-step workflow for assembling a CR2032 coin cell.
Application in Dye-Sensitized Solar Cells (DSSCs)
The iodide/triiodide (I⁻/I₃⁻) redox couple is a cornerstone of the electrolyte in many high-efficiency DSSCs. T[6][8]hiazolium iodides can be a key component of these electrolytes, providing the necessary iodide ions.
Protocol 4: Fabrication of a Dye-Sensitized Solar Cell with a Thiazolium Iodide Electrolyte
This protocol details the fabrication of a DSSC using a thiazolium iodide-based electrolyte.
Materials:
-
Fluorine-doped tin oxide (FTO) coated glass
-
TiO₂ paste
-
Ruthenium-based dye (e.g., N719)
-
Thiazolium iodide
-
Iodine (I₂)
-
3-methoxypropionitrile (MPN) or other suitable solvent
-
Platinum-coated counter electrode
-
Surlyn sealant
-
Hot plate and furnace
-
Doctor blade or screen printer
Procedure:
-
Photoanode Preparation:
-
Clean the FTO glass thoroughly.
-
Deposit a layer of TiO₂ paste onto the conductive side of the FTO glass using a doctor blade or screen printer.
-
Sinter the TiO₂ film in a furnace at high temperature (e.g., 450-500°C).
-
While still warm (around 80°C), immerse the TiO₂ electrode in a solution of the ruthenium dye for several hours to overnight to allow for dye adsorption.
-
-
Electrolyte Preparation:
-
Prepare the electrolyte solution by dissolving the thiazolium iodide and a smaller molar concentration of iodine (typically a 10:1 ratio of I⁻ to I₂) in a solvent like 3-methoxypropionitrile.
-
-
DSSC Assembly:
-
Rinse the dye-sensitized photoanode with ethanol to remove any non-adsorbed dye and dry it.
-
Place a Surlyn sealant frame around the TiO₂ film on the photoanode.
-
Place the platinum-coated counter electrode on top of the sealant.
-
Heat the assembly on a hot plate to melt the Surlyn and seal the cell, leaving two small holes for electrolyte injection.
-
Inject the prepared electrolyte into the cell through one of the holes using a syringe. The other hole allows air to escape.
-
Seal the holes with a small piece of Surlyn and a soldering iron.
-
-
Characterization:
-
Measure the photovoltaic performance of the fabricated DSSC under simulated solar illumination (e.g., AM 1.5G, 100 mW/cm²) to determine parameters like open-circuit voltage (Voc), short-circuit current density (Jsc), fill factor (FF), and power conversion efficiency (PCE).
-
Part 4: Safety and Handling
Thiazolium iodides, like all chemicals, should be handled with appropriate safety precautions.
-
Personal Protective Equipment (PPE): Always wear safety glasses, gloves, and a lab coat when handling these compounds. *[12][13][14] Ventilation: Work in a well-ventilated area or a fume hood, especially when handling volatile reagents or solvents. *[12][13] Storage: Store thiazolium iodides in tightly sealed containers in a cool, dry place away from light and incompatible materials such as strong oxidizing agents. *[13] Disposal: Dispose of chemical waste in accordance with local regulations.
Thiazolium iodides represent a versatile and promising class of materials for the development of advanced ionic liquid electrolytes. Their tunable properties, straightforward synthesis, and demonstrated applicability in energy storage and conversion devices make them a compelling area of research. By following the detailed protocols and understanding the underlying scientific principles outlined in this application note, researchers can effectively synthesize, characterize, and utilize thiazolium iodide-based ionic liquids to advance their scientific and technological goals.
References
- Thiazolium Poly(ionic liquid)
- Synthesis of thiazolium salts and their screening for catalytic activity. (2025).
- Examining the structure and intermolecular forces of thiazolium-based ionic liquids. Florida Gulf Coast University.
- Thiazolium-Containing Poly(ionic liquid)s and Ionic Polymers | Request PDF. (2025).
- Fine-tuning of the pharmacological potential of novel thiazolium ionic liquids by anion alter
- Thiazolium Poly(ionic liquid)s: Synthesis and Application as Binder for Lithium-Ion Batteries | Request PDF. (2025).
- Synthesis and Characterization of New Organoammonium, Thiazolium, and Pyridinium Triiodide Salts: Crystal Structures, Polymorphism, and Thermal Stability. (2024). MDPI.
- Recent trends in ionic liquid-mediated synthesis of thiazoles: toward greener methodologies. (2025). RSC Publishing.
- Application of Ionic Liquids in Electrochemistry—Recent Advances. (2020). PMC - NIH.
- A Purification-Free Method for the Synthesis of Thiazolium Salts Using P2S5- Py2 Complex or P4S10. HARVEST (uSask).
- Synthesis and Characterization of Thiazolium-Based Room Temperature Ionic Liquids for Gas Separ
- Fine-tuning of the pharmacological potential of novel thiazolium ionic liquids by anion alter
- Recent trends in ionic liquid-mediated synthesis of thiazoles: toward greener methodologies. (2025). RSC Publishing.
- Physicochemical properties of 1,2,3-triazolium ionic liquids. (2011). RSC Publishing.
- Application of Ionic Liquids in Electrochemistry—Recent Advances. (2020). MDPI.
- Fine-tuning of the pharmacological potential of novel thiazolium ionic liquids by anion alter
- Electrochemical Applications of Room-Temperature Ionic Liquids. The Electrochemical Society Interface.
- Synthesis and Structural Characterization of Imidazolium-Based Dic
- VARIATION OF THE CATION OF IONIC LIQUIDS: THE EFFECTS ON THEIR PHYSICOCHEMICAL PROPERTIES AND REACTION OUTCOME. Imperial College London.
- The Synthesis of 1,3-Thiazolium Ionic Liquids Combined with 1,2,4- Triazole-5-One by Different Synthetic P
- Recent trends in ionic liquid-mediated synthesis of thiazoles: toward greener methodologies. (2025). RSC Publishing.
- Purification of imidazolium ionic liquids for spectroscopic application. (2025).
- Relative Chemical Stability of Imidazolium-Based Alkaline Anion Exchange Polymerized Ionic Liquids | Macromolecules. (2011).
- Preparation of some isothiazolium salts. (1968). Canadian Science Publishing.
- Viscosity and Ionic Conductivity of Imidazolium based Ionic Liquids bearing Triiodide Anion. (2025). E3S Web of Conferences.
- SAFETY D
- Viscosity and Ionic Conductivity of Imidazolium based Ionic Liquids bearing Triiodide Anion. (2025). E3S Web of Conferences.
- Iodine/Iodide-Free Dye-Sensitized Solar Cells. Accounts of Chemical Research.
- Preparation and purification of ionic liquids and precursors.
- Application of Ionic Liquids for Batteries and Supercapacitors. (2022). PMC.
- SAFETY D
- All-Solid-State Dye-Sensitized Solar Cells with Alkyloxy-Imidazolium Iodide Ionic Polymer/SiO2 Nanocomposite Electrolyte and Tri. SciSpace.
- Alkylimidazolium-Based Ionic Liquids as Lithium-Ion Battery Electrolyte. American Scientific Publishers.
- Electrolyte-BCR-1044842-1044843-en-CA-MSDS.pdf. ProMinent.
- SAFETY D
- Recovery and purification of ionic liquids
- Progress on Electrolytes Development in Dye-Sensitized Solar Cells. (2019). PMC - NIH.
Sources
- 1. Application of Ionic Liquids in Electrochemistry—Recent Advances - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent trends in ionic liquid-mediated synthesis of thiazoles: toward greener methodologies - RSC Advances (RSC Publishing) DOI:10.1039/D5RA05665A [pubs.rsc.org]
- 3. Application of Ionic Liquids for Batteries and Supercapacitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Research Portal [scholarscommons.fgcu.edu]
- 6. researchgate.net [researchgate.net]
- 7. e3s-conferences.org [e3s-conferences.org]
- 8. Progress on Electrolytes Development in Dye-Sensitized Solar Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Thiazolium Poly(ionic liquid)s: Synthesis and Application as Binder for Lithium-Ion Batteries - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. zoetisus.com [zoetisus.com]
- 13. tcichemicals.com [tcichemicals.com]
- 14. fishersci.com [fishersci.com]
- 15. prominent.be [prominent.be]
Preparation of biological assay buffers using thiazolium derivatives
Application Note: Preparation and Optimization of Biological Assay Buffers for Thiazolium Derivatives
Introduction: The Thiazolium Pharmacophore in Bioanalysis
Thiazolium derivatives—compounds containing a five-membered ring with nitrogen and sulfur—are cornerstones of modern bio-analytical assays. Their unique electronic properties allow them to serve as redox indicators (MTT), fluorogenic rotors (Thioflavin T), and nucleic acid intercalators (Thiazole Orange).
However, the utility of these derivatives is strictly governed by the buffer environment . The quaternary nitrogen in the thiazolium ring renders these compounds sensitive to ionic strength, pH, and specific counter-ions. Improper buffer preparation can lead to crystal precipitation, high background noise, or signal quenching.
This guide provides high-level protocols for preparing assay buffers for the four most critical thiazolium derivatives: MTT , Thioflavin T (ThT) , Thiazole Orange (TO) , and ABTS .
Protocol A: Thiazolyl Blue (MTT) – Metabolic Viability Assays
Mechanism: MTT is a tetrazolium salt with a thiazolyl moiety.[1] Mitochondrial succinate dehydrogenases in viable cells reduce the yellow tetrazolium ring to a purple, insoluble formazan product.[2] Critical Buffer Requirement: The MTT reagent must be prepared in a physiological buffer free of phenol red (to avoid background interference) and sterile-filtered to prevent bacterial contamination, which can also reduce MTT.
Step-by-Step Preparation
Reagents:
-
Thiazolyl Blue Tetrazolium Bromide (MTT) (CAS 298-93-1)
-
Dulbecco’s Phosphate Buffered Saline (DPBS), pH 7.4, without Calcium/Magnesium.
-
Solubilization Buffer: SDS (Sodium Dodecyl Sulfate) and DMF (Dimethylformamide) OR DMSO.
1. MTT Stock Solution (5 mg/mL)
-
Weighing: Weigh 50 mg of MTT powder. Note: MTT is light-sensitive and hygroscopic. Minimize exposure to light and humidity.
-
Dissolution: Add 10 mL of DPBS (pH 7.4). Vortex until completely dissolved. The solution should be bright yellow.[1]
-
Filtration (Crucial): Filter the solution through a 0.22 µm PES (Polyethersulfone) syringe filter into a sterile, light-protected tube. Why PES? It has low protein binding and chemical compatibility.
-
Storage: Aliquot into 1 mL tubes. Store at -20°C (stable for 6 months) or 4°C (stable for 2 weeks). Do not freeze-thaw repeatedly.
2. Solubilization Buffer (The "Stop" Solution)
-
Option A (Standard): Dissolve 20% (w/v) SDS in a solution of 50% DMF and 50% water. Adjust pH to 4.7 with Acetic Acid.
-
Causality: The acidic pH prevents further enzymatic reduction, while SDS/DMF solubilizes the hydrophobic formazan crystals.
-
-
Option B (Rapid): 100% DMSO (Anhydrous).
-
Usage: Remove media completely before adding DMSO.
-
MTT Assay Workflow Visualization
Figure 1: The MTT reduction workflow requires precise pH control during the solubilization step to stabilize the formazan signal.[1]
Protocol B: Thioflavin T (ThT) – Amyloid Fibril Detection[3]
Mechanism: ThT is a benzothiazolium salt acting as a "molecular rotor." In free solution, rotation around the C-C bond quenches fluorescence. Upon binding to amyloid fibrils (beta-sheets), rotation is restricted, leading to a strong fluorescence signal (Ex 440 nm / Em 482 nm). Critical Buffer Requirement: ThT fluorescence is pH-dependent. While PBS is common, Glycine-NaOH (pH 8.5-9.0) often yields higher sensitivity.
Step-by-Step Preparation
Reagents:
1. ThT Stock Solution (1 mM)
-
Dissolve 3.2 mg of ThT in 10 mL of Milli-Q water (or 50% Ethanol for long-term stability).
-
Filtration (Mandatory): Filter through a 0.22 µm syringe filter .
-
Causality: ThT can self-aggregate over time. Filtering removes pre-formed micelles that cause false-positive background fluorescence.
-
-
Storage: Store at 4°C in amber glass. Stable for 1 week in water, 1 month in ethanol.
2. Assay Working Buffer (Glycine-NaOH, pH 8.5)
-
Prepare 50 mM Glycine solution.
-
Adjust pH to 8.5 using 1 M NaOH.
-
Why High pH? Slightly alkaline conditions promote the ionization of the amyloid fibrils and the cationic ThT binding, enhancing the signal-to-noise ratio compared to neutral PBS.
3. Working Solution
-
Dilute the 1 mM Stock into the Assay Buffer to a final concentration of 10–20 µM .
-
Note: Always prepare fresh.
Protocol C: Thiazole Orange (TO) – Nucleic Acid Intercalation[6]
Mechanism: TO is an asymmetric cyanine dye containing a benzothiazole ring. It is virtually non-fluorescent in solution but increases quantum yield ~3000-fold upon intercalation into dsDNA or RNA. Critical Buffer Requirement: EDTA is essential in TO buffers to chelate divalent cations (Mg2+), preventing DNase activity during the staining process.
Step-by-Step Preparation
Reagents:
-
DMSO (Anhydrous)[9]
-
TBE Buffer (Tris-Borate-EDTA) or TE Buffer (Tris-EDTA)
1. Stock Solution (1 mg/mL)
-
Dissolve Thiazole Orange in 100% DMSO .
-
Solubility Note: TO is hydrophobic. Do not attempt to make high-concentration stocks in water.
2. Staining Buffer
-
Use 1x TBE or TE Buffer (pH 8.0).
-
Add EDTA: Ensure final EDTA concentration is at least 1-2 mM.
-
Dilution: Dilute stock 1:10,000 into the buffer (Final conc: ~0.1 µg/mL) immediately before use.
Protocol D: ABTS – ELISA Peroxidase Substrate
Mechanism: ABTS contains a thiazoline ring. Horseradish Peroxidase (HRP) oxidizes ABTS to a metastable radical cation (Green, Abs 405 nm). Critical Buffer Requirement: Avoid "Good's Buffers" (HEPES, MOPS). These buffers can generate radicals that destabilize the ABTS radical cation, causing signal fading.
Recommended Buffer:
-
Citrate-Phosphate Buffer (pH 4.0 - 5.0):
-
Mix 0.1 M Citric Acid and 0.2 M Sodium Phosphate Dibasic to achieve pH 4.0.
-
Add Hydrogen Peroxide (H2O2) immediately before use (Final conc: 0.01%).
-
Causality: The acidic pH stabilizes the radical cation form of ABTS.
-
Summary of Buffer Specifications
| Thiazolium Derivative | Primary Application | Stock Solvent | Optimal Assay Buffer | Critical "Watch-Out" |
| MTT | Cell Viability (Metabolic) | PBS (5 mg/mL) | PBS (pH 7.[1]4) | Sterile filter; Light sensitive.[1][12] |
| Thioflavin T | Amyloid Fibril Detection | Water or Ethanol | Glycine-NaOH (pH 8.[4]5) | Filter stock to remove aggregates. |
| Thiazole Orange | DNA/RNA Staining | DMSO | TE or TBE (pH 8.[7]0) | Requires EDTA; Hydrophobic. |
| ABTS | ELISA (HRP Substrate) | Water | Citrate-Phosphate (pH 4.0) | Incompatible with HEPES/MOPS. |
Troubleshooting & Quality Control
-
Precipitation: Thiazolium salts are often cationic and hydrophobic. If precipitation occurs in the working buffer, add a non-ionic surfactant like Tween-20 (0.01%) to the buffer, provided it does not interfere with the specific assay target (e.g., lipid membranes).
-
Autofluorescence: Many thiazolium derivatives have broad excitation spectra. Always run a "Buffer + Reagent" blank (no sample) to subtract background noise.
-
pH Drift: The oxidation state of thiazoles (especially ABTS and MTT formazan) is pH-sensitive. Ensure buffers have sufficient capacity (at least 50 mM) to maintain pH during the reaction.
References
-
Mosmann, T. (1983). Rapid colorimetric assay for cellular growth and survival: application to proliferation and cytotoxicity assays. Journal of Immunological Methods, 65(1-2), 55-63.[13]
-
LeVine, H. (1999). Quantification of beta-sheet amyloid fibril structures with thioflavin T. Methods in Enzymology, 309, 274-284.
-
Nygren, J., et al. (1998). The interactions between the fluorescent dye thiazole orange and DNA.[8][10] Biopolymers, 46(1), 39-51.
-
McCoy-Messer, J. M., & Bateman, R. C. (1993).[14] Instability of the ABTS/peroxidase reaction product in biological buffers.[14] BioTechniques, 15(2), 270-273.[14]
-
Abcam. (n.d.). MTT Assay Protocol. Abcam Protocols.
Sources
- 1. broadpharm.com [broadpharm.com]
- 2. MTT assay protocol | Abcam [abcam.com]
- 3. Thioflavin T spectroscopic assay [assay-protocol.com]
- 4. scispace.com [scispace.com]
- 5. US20080268549A1 - Thioflavin t method for detection of amyloid polypeptide fibril aggregation - Google Patents [patents.google.com]
- 6. chemrxiv.org [chemrxiv.org]
- 7. file.medchemexpress.com [file.medchemexpress.com]
- 8. Video: DNA Electrophoresis Using Thiazole Orange Instead of Ethidium Bromide or Alternative Dyes [jove.com]
- 9. biotium.com [biotium.com]
- 10. A Convenient Thiazole Orange Fluorescence Assay for the Evaluation of DNA Duplex Hybridization Stability - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Modification and Biological Evaluation of Thiazole Derivatives as Novel Inhibitors of Metastatic Cancer Cell Migration and Invasion - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. Instability of the ABTS/peroxidase reaction product in biological buffers - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Overcoming Solubility Challenges of Thiazolium Iodide in Non-Polar Solvents
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth, practical solutions for a common yet significant challenge in the laboratory: the poor solubility of thiazolium iodide in non-polar solvents. As an ionic salt, thiazolium iodide's inherent polarity makes it readily soluble in polar solvents like water or DMSO, but often intractable in non-polar media such as toluene, hexane, or dichloromethane. This limitation can severely hinder its application in various organic reactions and formulation studies where a non-polar environment is essential.
This guide moves beyond simple solvent substitution, offering a range of advanced strategies to enhance the solubility of thiazolium iodide. We will explore the underlying chemical principles and provide step-by-step protocols to help you successfully integrate this versatile compound into your non-polar experimental systems.
Frequently Asked Questions (FAQs)
Q1: Why is my thiazolium iodide not dissolving in toluene?
Thiazolium iodide is an ionic salt composed of a positively charged thiazolium cation and a negatively charged iodide anion. This ionic nature makes it highly polar. Toluene, on the other hand, is a non-polar aromatic hydrocarbon. The fundamental principle of solubility, "like dissolves like," dictates that polar solutes dissolve in polar solvents and non-polar solutes dissolve in non-polar solvents. The significant mismatch in polarity between thiazolium iodide and toluene results in very poor solubility. To overcome this, the strong electrostatic interactions within the crystal lattice of the salt must be disrupted and replaced by favorable interactions with the solvent molecules, which is energetically unfavorable in a non-polar solvent.
Q2: I've tried heating the mixture, but the thiazolium iodide still crashes out upon cooling. What's happening?
Heating can sometimes temporarily increase the solubility of a compound by providing the necessary energy to break the crystal lattice forces. However, for highly insoluble ionic salts in non-polar solvents, this effect is often minimal and transient. As the solution cools, the kinetic energy of the solvent molecules decreases, and they are no longer able to keep the ions of the salt solvated. Consequently, the strong ionic bonds between the thiazolium cations and iodide anions reform, leading to the precipitation of the salt out of the solution. This indicates that a more robust method than simple heating is required to achieve stable solubility.
Q3: Are there any "greener" or more environmentally friendly non-polar solvents I should consider?
While traditional non-polar solvents like hexane and toluene are effective in many applications, there is a growing emphasis on using more sustainable alternatives. Some options to consider include:
-
Cyclopentyl methyl ether (CPME): Offers a good balance of properties and is considered a greener alternative to solvents like THF and dichloromethane.
-
2-Methyltetrahydrofuran (2-MeTHF): Derived from renewable resources and has a more favorable environmental profile than THF.
-
p-Cymene: A biorenewable solvent derived from citrus peels.
It is important to note that the solubility of thiazolium iodide in these alternative solvents may still be limited and will likely require the use of the enhancement strategies discussed in this guide.
Troubleshooting Guide: Strategies for Enhancing Solubility
When direct dissolution fails, several chemical strategies can be employed to solubilize thiazolium iodide in non-polar media. These methods work by either modifying the thiazolium salt itself or by introducing additives that facilitate its dissolution.
Strategy 1: Counter-Anion Exchange
The Principle: The properties of an ionic salt are determined by both its cation and its anion.[1] By replacing the iodide anion with a larger, more lipophilic ("fat-loving") anion, the overall polarity of the salt can be reduced, thereby increasing its solubility in non-polar solvents.[2][3] This process is known as salt metathesis or anion exchange.[4]
Common Lipophilic Anions:
-
Tetrafluoroborate (BF₄⁻)
-
Hexafluorophosphate (PF₆⁻)
-
Bis(trifluoromethanesulfonyl)imide (NTf₂⁻)
-
Tetraphenylborate (BPh₄⁻)
Experimental Workflow:
Caption: Workflow for counter-anion exchange to increase lipophilicity.
Step-by-Step Protocol:
-
Dissolution: Dissolve the thiazolium iodide in a minimal amount of a suitable polar solvent in which both the starting salt and the exchange salt are soluble (e.g., acetone, methanol, or water).
-
Addition of Exchange Salt: In a separate flask, dissolve a salt containing the desired lipophilic anion (e.g., sodium tetrafluoroborate, potassium hexafluorophosphate) in the same solvent.
-
Mixing: Slowly add the solution of the exchange salt to the thiazolium iodide solution with stirring.
-
Precipitation: A precipitate of the less soluble inorganic salt (e.g., sodium iodide or potassium iodide) should form. The formation of this precipitate drives the reaction forward.
-
Filtration: Filter the mixture to remove the inorganic salt precipitate.
-
Isolation: Evaporate the solvent from the filtrate to obtain the new, more lipophilic thiazolium salt.
-
Verification: Confirm the identity and purity of the new salt using appropriate analytical techniques (e.g., NMR, Mass Spectrometry).
Data Summary Table:
| Original Salt | Lipophilic Counter-Anion | Resulting Salt | Expected Solubility in Non-Polar Solvents |
| Thiazolium Iodide | Tetrafluoroborate (BF₄⁻) | Thiazolium Tetrafluoroborate | Moderate Increase |
| Thiazolium Iodide | Hexafluorophosphate (PF₆⁻) | Thiazolium Hexafluorophosphate | Significant Increase |
| Thiazolium Iodide | Bis(trifluoromethanesulfonyl)imide (NTf₂⁻) | Thiazolium Bis(trifluoromethanesulfonyl)imide | High Increase |
Strategy 2: Structural Modification of the Thiazolium Cation
The Principle: The solubility of the thiazolium salt can also be enhanced by modifying the cation to make it more lipophilic. This is typically achieved by introducing long alkyl or bulky aromatic groups to the thiazolium ring.[5][6] These non-polar appendages increase the overall non-polar character of the cation, leading to more favorable interactions with non-polar solvent molecules.
Synthetic Approach:
The synthesis of these modified thiazolium salts generally involves the quaternization of a substituted thiazole with an appropriate alkyl or benzyl halide.[7]
Caption: General workflow for synthesizing lipophilic thiazolium cations.
Step-by-Step Protocol (Illustrative Example):
-
Reactant Preparation: In a round-bottom flask, dissolve the chosen substituted thiazole (e.g., 4-methylthiazole) in a suitable solvent (e.g., acetonitrile).
-
Alkylation: Add a long-chain alkyl halide (e.g., 1-iodododecane) to the solution.
-
Reaction: Heat the mixture under reflux for several hours to overnight. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Isolation: After the reaction is complete, cool the mixture to room temperature. The product may precipitate out. If not, the solvent can be removed under reduced pressure.
-
Purification: The crude product can be purified by recrystallization from an appropriate solvent system to yield the desired lipophilic thiazolium iodide salt.
Strategy 3: Use of Phase-Transfer Catalysts (PTCs)
The Principle: Phase-transfer catalysts are agents that facilitate the transfer of a reactant from one phase to another where the reaction occurs.[8] In this context, a PTC can be used to transport the thiazolium iodide from its solid phase (or an aqueous phase) into the non-polar organic phase.[9] Quaternary ammonium salts with long alkyl chains (e.g., tetrabutylammonium bromide) and crown ethers are common PTCs.[8]
Mechanism of Action (with Crown Ethers):
Crown ethers are cyclic polyethers with a central cavity that can selectively bind specific cations.[10][11][12][13][14] The oxygen atoms lining the interior of the crown ether create a polar environment that chelates the cation of a salt, while the exterior of the crown ether is non-polar.[11] This allows the entire complex to become soluble in non-polar organic solvents.
Caption: Mechanism of solubilization using a phase-transfer catalyst.
Step-by-Step Protocol:
-
Solvent and PTC: To your non-polar solvent (e.g., toluene), add a catalytic amount of a suitable phase-transfer catalyst (e.g., 1-5 mol% of tetrabutylammonium bromide or an appropriate crown ether).
-
Addition of Thiazolium Iodide: Add the solid thiazolium iodide to this mixture.
-
Stirring: Stir the suspension vigorously at room temperature or with gentle heating. The PTC will facilitate the transfer of the thiazolium iodide into the organic phase.
-
Observation: A homogeneous solution should be obtained, indicating successful solubilization.
References
- OpenStax. (n.d.). 18.6 Crown Ethers – Organic Chemistry: A Tenth Edition.
- Fiveable. (n.d.). Crown Ethers | Organic Chemistry Class Notes.
- Chemistry LibreTexts. (2024, September 30). 18.6: Crown Ethers.
- Chemistry LibreTexts. (2020, May 30). 15.10: Crown Ethers.
- P2 InfoHouse. (n.d.). Crown Ethers Enhance Ionic Residue Removal.
- Al-Masri, A. I., et al. (n.d.). Fine-tuning of the pharmacological potential of novel thiazolium ionic liquids by anion alteration. PMC - NIH.
- MDPI. (n.d.). New Non-Toxic N-alkyl Cholinium-Based Ionic Liquids as Excipients to Improve the Solubility of Poorly Water-Soluble Drugs.
- HARVEST (uSask). (n.d.). A Facile Method for the Synthesis of Thiazolium Salts Using P2S5-Py2 Complex and Their Application in Intermolecular Stetter Reactions.
- ResearchGate. (2021, January 1). Ionic Liquids for Increasing the Solubility of Sparingly Soluble Drug Molecules.
- Canadian Journal of Chemistry. (2024, May 10). A Purification-Free Method for the Synthesis of Thiazolium Salts Using P2S5-Py2 Complex or P4S10.
- ResearchGate. (n.d.). Ionic Liquids for Increasing the Solubility of Sparingly Soluble Drug Molecules.
- Ambeed.com. (n.d.). Thiazolium Salt Catalysis in Aldehyde Coupling.
- ResearchGate. (2025, August 7). Synthesis of thiazolium salts and their screening for catalytic activity.
- ResearchGate. (2025, August 6). Thiazolium-Containing Poly(ionic liquid)s and Ionic Polymers.
- MDPI. (2022, March 21). Introducing Lipophilicity to (Polyhydroxyalkyl)thiazolidine Carboxylic Acids Via Acylation.
- PubMed. (n.d.). Enhancement of Water Solubility of Poorly Water-Soluble Drugs by New Biocompatible N-acetyl Amino Acid N-alkyl Cholinium-Based Ionic Liquids.
- ResearchGate. (2021, May 30). A Comprehensive Review on Ionic Liquids for Solubilization of Nutraceuticals.
- ResearchGate. (n.d.). (PDF) Thiazolium and Benzothiazolium Ionic Liquids, Ionic Liquids – Classes and Properties.
- PubMed. (n.d.). Lipophilic pyrylium salts in the synthesis of efficient pyridinium-based cationic lipids, gemini surfactants, and lipophilic oligomers for gene delivery.
- American Institute of Chemists. (n.d.). article #2 - starburst quaternary ammonium salt - a new effective phase transfer catalyst.
- Semantic Scholar. (2011, October 10). Thiazolium and Benzothiazolium Ionic Liquids.
- PMC - NIH. (2024, January 22). Ionic Liquids in Pharmaceutical and Biomedical Applications: A Review.
- ACS Publications. (2026, January 30). Tetrazole Synthesis via Cyclopropenium Phase-Transfer Catalysis: A Click Strategy.
- Google Patents. (n.d.). US20040019219A1 - N-alkylated thiazolium salts and process for their preparation.
- ResearchGate. (2013, June 25). Which specific organic solvent for organic compounds does not dissolve salts?.
- PubMed. (n.d.). Impact of the counterion on the solubility and physicochemical properties of salts of carboxylic acid drugs.
- TCI Chemicals. (n.d.). Ion Pair Reagents (for HPLC).
- Reddit. (2019, July 21). What solvents are DMSO/DMF miscible with?.
- Agilent. (n.d.). Evaluation of Different Ion Pairing Reagents for LC/UV and LC/MS Analysis of Oligonucleotides.
- PMC - NIH. (n.d.). Solubility of Organic Salts in Solvent–Antisolvent Mixtures: A Combined Experimental and Molecular Dynamics Simulations Approach.
- Quora. (2017, July 6). How does the size of the counterion affect the solubility of a salt?.
- Wikipedia. (n.d.). Thiazole.
- Nacalai USA, Inc. (n.d.). Ion Pair Reagents.
- ProQuest. (n.d.). Synthesis and Study of Oxazolium and Thiazolium Salts as Organocatalysts.
- PMC - NIH. (n.d.). Analysis of Relationships Between Solid-State Properties, Counterion, and Developability of Pharmaceutical Salts.
- ResearchGate. (2025, August 6). Solubility of some iodides in non-polar solvents.
- Welch Materials. (2024, September 13). Types and Applications of Ion-Pair Reagents in Liquid Chromatography.
- ACS Publications. (n.d.). Relative Chemical Stability of Imidazolium-Based Alkaline Anion Exchange Polymerized Ionic Liquids. Macromolecules.
- SCIEX. (2019, January 24). What Are the Considerations for Using Ion Pairing Reagents in My Mobile Phases?.
- ResearchGate. (2016, February 15). Solubility of compounds slightly soluble or insoluble in DMSO?.
- Ziath. (n.d.). Samples in DMSO: What an end user needs to know.
- Sigma-Aldrich. (n.d.). Solvent Miscibility Table.
- PMC - NIH. (2021, December 13). Solubility of Hybrid Halide Perovskites in DMF and DMSO.
- Chemistry Stack Exchange. (2019, April 22). Solubility of Iodine in Some Organic Solvents.
Sources
- 1. Impact of the counterion on the solubility and physicochemical properties of salts of carboxylic acid drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A Facile Method for the Synthesis of Thiazolium Salts Using P2S5-Py2 Complex and Their Application in Intermolecular Stetter Reactions [harvest.usask.ca]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Introducing Lipophilicity to (Polyhydroxyalkyl)thiazolidine Carboxylic Acids Via Acylation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Lipophilic pyrylium salts in the synthesis of efficient pyridinium-based cationic lipids, gemini surfactants, and lipophilic oligomers for gene delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. The Chemist | Journal of the American Institute of Chemists [theaic.org]
- 9. Thiazolium Salt Catalysis in Aldehyde Coupling | Ambeed [ambeed.com]
- 10. 18.6 Crown Ethers – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 11. fiveable.me [fiveable.me]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. p2infohouse.org [p2infohouse.org]
Preventing dimerization of carbenes derived from thiazolium iodide
Ticket ID: THC-DIMER-001 Status: Open Subject: Preventing dimerization of carbenes derived from thiazolium iodide
Welcome to the Catalysis Support Hub
You are encountering a classic stability issue inherent to thiazolium-derived N-heterocyclic carbenes (NHCs). Unlike their imidazolium cousins, thiazolium carbenes are highly susceptible to the Wanzlick Equilibrium —a reversible dimerization process that forms inactive enediamines (tetraaminoethylenes).
This guide provides the mechanistic insight, experimental protocols, and troubleshooting steps required to maintain the active monomeric species (the Breslow intermediate precursor).
Module 1: The Mechanism (Why is this happening?)
The Wanzlick Equilibrium
Thiazolium carbenes are nucleophilic but also electrophilic at the C2 position. In the absence of a substrate (aldehyde) or sufficient steric bulk, two carbene monomers react to form a dimer.
Critical Insight: This process is often acid-catalyzed .[1] Even trace amounts of conjugate acid (from incomplete deprotonation) or moisture can accelerate dimerization.
Figure 1: The Wanzlick Equilibrium pathway showing the reversible formation of the inactive dimer from the active carbene monomer.
Module 2: Prevention Strategies
To prevent dimerization, you must manipulate three variables: Sterics , Counter-ions , and Proton Inventory .
Steric Shielding (The "Orthogonal Protection" Protocol)
The most effective way to thermodynamically disfavor the dimer is to increase the steric bulk on the Nitrogen atom adjacent to the carbene center.
-
Recommendation: If using simple N-methyl or N-benzyl thiazolium salts, switch to N-Mesityl or N-(2,6-diisopropylphenyl) (Dipp) analogs.
-
Mechanism: The bulky aryl groups are orthogonal to the thiazolium ring, physically blocking the approach of a second carbene molecule while still allowing the planar aldehyde substrate to enter the active site [1].
Anion Exchange (The Iodide Problem)
Iodide (
-
Protocol: Perform an anion exchange to a non-coordinating anion like Tetrafluoroborate (
) or Hexafluorophosphate ( ) before generating the carbene. -
Benefit: These salts are generally more soluble in organic solvents (DCM, THF) and less prone to hygroscopicity, reducing the "water trace" that catalyzes dimerization [2].
Kinetic Competence (In Situ Generation)
Thiazolium carbenes are often too unstable to isolate.[2] The "prevention" is actually "consumption."
-
Strategy: Do not pre-generate the carbene. Add the base slowly to a mixture of the salt and the substrate (aldehyde).
-
Logic: This ensures that as soon as a carbene monomer is formed, it is statistically more likely to collide with an aldehyde (forming the Breslow intermediate) than with another carbene (forming a dimer).
Module 3: Experimental Protocols
Protocol A: Anion Exchange (Iodide )
Use this if your thiazolium iodide is hygroscopic or dark in color.
-
Dissolve Thiazolium Iodide (1 equiv) in minimum Methanol.
-
Add saturated aqueous
(1.1 equiv) dropwise. -
Precipitate forms immediately. Filter and wash with cold water, then
. -
Critical: Dry under high vacuum (
mbar) for 12 hours at .
Protocol B: "Trap and Verify" (Diagnostics)
Use this to confirm you are generating a carbene and not just decomposing the salt.
-
Suspend Thiazolium salt (0.1 mmol) in anhydrous THF under Argon.
-
Add
(Carbon Disulfide, 5 equiv). -
Add Base (e.g., KOtBu, 1 equiv) at
. -
Warm to RT.
-
Observation: A rapid color change to Red/Deep Orange indicates the formation of the zwitterionic carbene-
adduct (betaine). -
Analysis: This adduct is stable and can be characterized by NMR, confirming your deprotonation conditions work [3].
Module 4: Troubleshooting & FAQs
Decision Tree: Diagnosing Failure
Figure 2: Diagnostic workflow for thiazolium carbene reactions.
Frequently Asked Questions
Q: My reaction mixture turns black immediately upon adding base. Is this the dimer? A: Likely not. The dimer is usually electron-rich and oxidizes easily in air, but immediate blackening suggests oxidative decomposition or polymerization of the thiazolium ring itself.
-
Fix: Ensure strict exclusion of Oxygen. Degas solvents via freeze-pump-thaw. Switch from strong bases (NaH) to milder, bulky bases (DBU or DIPEA) if possible, or use a buffer system.
Q: Can I use DMSO as a solvent? A: For pKa determination, yes. For synthesis, No . DMSO can react with carbenes (Dimsyl anion chemistry) and is difficult to dry completely. Use anhydrous THF or Toluene.
Q: What is the best base for thiazolium deprotonation? A:
| Base | pKa (conj. acid) | Suitability | Notes |
|---|
|
Q: I suspect the Wanzlick equilibrium is killing my reaction. How do I prove it? A: Run a crossover experiment. Mix two different thiazolium salts (A and B) with base. If you detect the A-B heterodimer via Mass Spec or NMR, the equilibrium is active and fast. If you only see A-A and B-B, the dimerization is irreversible or slow [4].
References
-
Arduengo, A. J., et al. (1991). "A stable crystalline carbene." Journal of the American Chemical Society. Link
-
Breslow, R. (1958).[3] "On the Mechanism of Thiamine Action. IV. Evidence from Studies on Model Systems." Journal of the American Chemical Society. Link
-
Enders, D., & Balensiefer, T. (2004). "Nucleophilic Carbenes in Asymmetric Organocatalysis." Accounts of Chemical Research. Link
-
Wanzlick, H. W. (1962). "Aspects of Nucleophilic Carbene Chemistry." Angewandte Chemie International Edition. Link
-
Jana, S., & Cramer, N. (2024).[4] "Tunable Thiazolium Carbenes for Enantioselective Radical Three-Component Dicarbofunctionalizations." Journal of the American Chemical Society. Link[3]
Sources
- 1. Wanzlick equilibrium - Wikipedia [en.wikipedia.org]
- 2. On the Redox Properties of the Dimers of Thiazol-2-ylidenes That Are Relevant for Radical Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. infoscience.epfl.ch [infoscience.epfl.ch]
- 4. Tunable Thiazolium Carbenes for Enantioselective Radical Three-Component Dicarbofunctionalizations [organic-chemistry.org]
Technical Support Center: Optimizing Deprotonation of Trimethyl Thiazolium Salts
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to help you master the deprotonation of trimethyl thiazolium salts, a critical step for generating N-heterocyclic carbene (NHC) catalysts. Our focus is on providing not just protocols, but the underlying chemical principles to empower you to make informed decisions in your experiments.
Part 1: Foundational Knowledge - Frequently Asked Questions
This section addresses the fundamental concepts essential for understanding the deprotonation process.
Q1: What is the primary goal of deprotonating a trimethyl thiazolium salt?
The deprotonation of a thiazolium salt at the C2 carbon is the foundational step for generating a thiazol-2-ylidene, a type of N-heterocyclic carbene (NHC).[1] This resulting species is a powerful nucleophilic catalyst used in a variety of carbon-carbon bond-forming reactions, including the Benzoin condensation, Stetter reaction, and other "umpolung" (polarity reversal) transformations.[2][3] Essentially, you are converting an inactive precatalyst (the thiazolium salt) into its catalytically active form.
Q2: Which proton on a thiazolium salt is removed during deprotonation, and why?
The proton at the C2 position (the carbon atom situated between the nitrogen and sulfur atoms) is the most acidic and is preferentially removed.[2] Its acidity is significantly enhanced by the adjacent positively charged nitrogen atom, which acts as a powerful electron-withdrawing group. This inductive effect stabilizes the resulting negative charge on the C2 carbon after the proton is removed, forming a zwitterionic ylide/carbene species.[2] Substituents at other positions (like the methyl groups in a trimethyl thiazolium salt) are crucial as they prevent unwanted deprotonation at those sites.[2]
Q3: What is the difference between a thiazolium ylide and an N-heterocyclic carbene (NHC)?
These terms describe two resonance forms of the same molecule generated after deprotonation.
-
Ylide: This resonance structure depicts a negative charge on the C2 carbon and a positive charge on the adjacent nitrogen atom.
-
Carbene: This form shows a neutral C2 carbon with a lone pair of electrons, satisfying the octet rule for the surrounding atoms.
For practical purposes in synthesis, they are often used interchangeably to describe the same reactive intermediate. The deprotonation process can be visualized as follows:
Caption: Deprotonation of a thiazolium salt to form the active ylide/carbene.
Part 2: Experimental Design & Protocols
Success in generating thiazolium ylides hinges on the careful selection of reagents and conditions. This section provides actionable guidance for setting up your experiment.
Q4: How do I select the correct base for deprotonation?
The choice of base is the most critical parameter. The fundamental principle is that an acid-base equilibrium favors the formation of the weaker acid and weaker base .[4] Therefore, to effectively deprotonate the thiazolium salt, the conjugate acid of the base you choose must have a higher pKa than the thiazolium salt itself.
Use the following decision tree to guide your choice:
Caption: Decision tree for selecting an appropriate base for deprotonation.
| Base | Conjugate Acid | pKa of Conj. Acid (in DMSO) | Common Solvents | Expertise Insights & Cautions |
| Triethylamine (TEA) | Triethylammonium | ~9.0 | THF, CH2Cl2, MeCN | Only effective for highly acidic thiazolium salts. Often insufficient.[2] |
| DBU | DBU-H+ | ~13.5 | THF, MeCN | A non-nucleophilic, strong organic base. Excellent choice for many systems.[5] |
| K₂CO₃ / Cs₂CO₃ | Bicarbonate | ~13.6 (est.) | DMF, DMSO, MeCN | Heterogeneous reaction. Good for sensitive substrates where soluble strong bases cause issues.[6] |
| t-Butoxide (t-BuOK) | t-Butanol | ~32.2 | THF, Dioxane | Very strong, sterically hindered base. Strictly anhydrous conditions are required. Can cause decomposition if not handled carefully.[7] |
| NaH / KH | H₂ | ~42 | THF, DMF | Very strong, non-nucleophilic. Requires careful handling (flammable). Excellent for generating a clean ylide solution. |
pKa values are approximate and can vary based on solvent and conditions. Consult authoritative sources like the Bordwell pKa table for specific values.[8]
Q5: What is a general, reliable protocol for generating a thiazolium ylide for catalysis?
This protocol outlines the in situ generation of the ylide for immediate use in a subsequent reaction (e.g., a Stetter reaction).
Materials:
-
Trimethyl thiazolium salt (precatalyst)
-
Anhydrous solvent (e.g., THF, Dioxane, or DMF, dried over molecular sieves)
-
Selected base (e.g., DBU or Potassium t-butoxide)
-
Substrate for the catalytic reaction (e.g., aldehyde, α,β-unsaturated ketone)
-
Inert atmosphere setup (Schlenk line or glovebox with N₂ or Ar)
Procedure:
-
Preparation: Under an inert atmosphere, add the trimethyl thiazolium salt (typically 10-20 mol%) to a flame-dried Schlenk flask equipped with a magnetic stir bar.
-
Solvent Addition: Add the anhydrous solvent via syringe. Stir the mixture until the salt is fully dissolved.
-
Base Addition: Slowly add the selected base (1.0 - 1.2 equivalents relative to the salt) to the solution at room temperature or cooled in an ice bath (0 °C), especially for strong bases like t-BuOK.
-
Causality Note: A slight yellow color may develop, indicating the formation of the ylide. Adding strong bases at low temperatures helps to dissipate heat and prevent potential decomposition.
-
-
Ylide Formation: Allow the mixture to stir for 15-30 minutes to ensure complete deprotonation.
-
Substrate Addition: Once the ylide is formed, slowly add the reaction substrate(s) (e.g., the aldehyde and the Michael acceptor for a Stetter reaction) to the flask via syringe.
-
Reaction Monitoring: Let the reaction proceed at the desired temperature (can range from room temperature to elevated temperatures). Monitor the reaction progress by taking aliquots and analyzing them via TLC, GC, or LC-MS.[9]
-
Workup: Once the reaction is complete, quench the reaction appropriately (e.g., with a saturated NH₄Cl solution), and proceed with standard extraction and purification procedures.
Part 3: Troubleshooting Common Issues
Even with a robust protocol, challenges can arise. This section provides a logical framework for diagnosing and solving common problems.
Q6: My reaction has stalled, or my yield is very low. What are the likely causes?
Low conversion is a frequent issue. Use the following workflow to troubleshoot the problem systematically.
Caption: A workflow for troubleshooting low-yield deprotonation reactions.
Q7: I'm observing significant side products. What are they and how can I prevent them?
The most common side reaction is the nucleophilic attack on the thiazolium ring itself, leading to decomposition.
-
Problem: Ring Opening.
-
Symptom: Disappearance of the thiazolium salt from your reaction monitoring (e.g., by LC-MS) without the formation of the desired product. Often accompanied by the formation of a complex mixture of unidentifiable products.
-
Cause: This occurs when a strong, nucleophilic base (like hydroxide or methoxide) attacks the electrophilic C2 carbon instead of abstracting the proton. This is particularly problematic in the presence of water or methanol.[10]
-
Solution:
-
Use a Non-Nucleophilic Base: Switch to a sterically hindered base like potassium t-butoxide or a non-nucleophilic amine base like DBU.
-
Ensure Anhydrous Conditions: Meticulously dry all solvents, reagents, and glassware to prevent the formation of hydroxide ions from residual water.
-
-
-
Problem: Competing Aldol or Benzoin Reactions.
-
Symptom: If your substrate is an aldehyde, you may observe self-condensation products.
-
Cause: The generated ylide is a catalyst for benzoin condensation. If the intended reaction (e.g., Stetter) is slow, the aldehyde may react with itself.[6][11]
-
Solution:
-
Control Stoichiometry: Add the aldehyde slowly to the mixture containing the ylide and the other reactant (e.g., the Michael acceptor).
-
Optimize Temperature: Lowering the temperature may slow the competing reaction more than the desired one.
-
-
Part 4: Analytical Methods for Monitoring Deprotonation
Confirming the formation of the ylide and monitoring its subsequent reaction is key to optimization.
Q8: How can I confirm that the deprotonation was successful?
Directly observing the thiazolium ylide can be challenging due to its reactive nature. However, its formation can be inferred through several methods:
-
¹H NMR Spectroscopy (H/D Exchange): This is a powerful method for confirming C2-H acidity and successful deprotonation.[12]
-
Protocol: Dissolve the thiazolium salt in a deuterated solvent (like DMSO-d₆) and add a suitable base. The disappearance of the C2-H proton signal in the ¹H NMR spectrum is a strong indicator of deprotonation. If you perform the reaction in a protic deuterated solvent like MeOD, the C2-H will be replaced by deuterium, which can be confirmed by the disappearance of the signal.
-
-
Reaction Initiation: The most practical confirmation in a synthesis lab is the successful initiation of a known NHC-catalyzed reaction. If you add your substrates after the deprotonation step and observe the formation of the expected benzoin or Stetter product, it confirms the successful generation of the active catalyst.
-
Color Change: In many cases, the formation of the thiazolium ylide is accompanied by the appearance of a yellow or orange color. While not definitive, this can be a useful visual indicator.
References
-
Heinicke, J., & Mäschke, A. (1997). The thiazole ylide: a frequently invoked intermediate is a stable species in the gas phase. Chemistry–A European Journal, 3(2), 232-236. [Link]
-
Mangion, I. K., et al. (2018). Synthesis of a Thiazole Library via an Iridium-Catalyzed Sulfur Ylide Insertion Reaction. Organic Process Research & Development, 22(9), 1254-1262. [Link]
-
Hachisu, Y., & Bode, J. W. (2004). Thiazolium Ylide‐Catalyzed Intramolecular Aldehyde-Ketone Benzoin‐Forming Reactions: Substrate Scope. Advanced Synthesis & Catalysis, 346(9‐10), 1097-1100. [Link]
-
Haake, P., Bausher, L. P., & Miller, W. B. (1971). Fundamental studies on models for thiamine. Generation of ylides of oxazolium, imidazolium, and thiazolium ions by decarboxylation. Journal of the American Chemical Society, 93(26), 7045-7049. [Link]
-
ResearchGate. (n.d.). Thiazolium Ylide-Catalyzed Intramolecular AldehydeKetone Benzoin-Forming Reactions: Substrate Scope. Retrieved from ResearchGate. [Link]
-
Olofson, R. A., et al. (1966). The Deprotonation of Thiazole and Related Bases. Journal of the American Chemical Society, 88(18), 4265–4266. [Link]
-
Washabaugh, M. W., & Jencks, W. P. (1988). Thiazolium C(2)-proton exchange: structure-reactivity correlations and the pKa of thiamin C(2)-H revisited. Biochemistry, 27(14), 5044-5053. [Link]
-
Di Salvo, A., et al. (2018). Thiazolium and imidazolium cations from ionic liquids as pre-catalysts in benzoin condensation–a mini review. MOJ Biorg Org Chem, 2(4), 177-180. [Link]
-
Vaskevich, K. L., et al. (2021). Triazolium Salt Organocatalysis: Mechanistic Evaluation of Unusual Ortho-Substituent Effects on Deprotonation. Molecules, 26(17), 5283. [Link]
-
Chemistry lover. (2019, June 6). Thiazolium cation: all you need to know [Video]. YouTube. [Link]
-
ResearchGate. (n.d.). The calculated pKas for thiazolium salts (M) in DMSO. Retrieved from ResearchGate. [Link]
-
Organic Chemistry Data. (n.d.). Bordwell pKa Table. Retrieved from [Link]
-
Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Thiazole. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Stetter Reaction. Retrieved from [Link]
-
Chemistry Steps. (n.d.). How to Choose an Acid or a Base to Protonate or Deprotonate a Given Compound. Retrieved from [Link]
-
ResearchGate. (n.d.). Thiazolium and Benzothiazolium Ionic Liquids. Retrieved from ResearchGate. [Link]
-
Bordwell, F. G., & Satish, A. V. (1991). Acidities of C2 hydrogen atoms in thiazolium cations and reactivities of their conjugate bases. Journal of the American Chemical Society, 113(25), 9850-9855. [Link]
-
Annesley, T. M. (1984). Selection of analytic methods for therapeutic drug monitoring. Therapeutic Drug Monitoring, 6(2), 121-130. [Link]
-
Chen, Y. T., et al. (1994). Reactions of Benzaldehyde with Thiazolium Salts in Me2SO: Evidence for Initial Formation of 2-(.alpha.-Hydroxybenzyl)thiazolium Salt Adducts. The Journal of Organic Chemistry, 59(26), 8114-8123. [Link]
-
Bon, C. (2022, July 14). Deprotonation of highly basic tertiary amine in the presence of an ester functional group? [Online forum post]. ResearchGate. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. m.youtube.com [m.youtube.com]
- 3. Stetter Reaction [organic-chemistry.org]
- 4. How to Choose an Acid or a Base to Protonate or Deprotonate a Given Compound - Chemistry Steps [chemistrysteps.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. organicchemistrydata.org [organicchemistrydata.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. scienceon.kisti.re.kr [scienceon.kisti.re.kr]
- 12. mdpi.com [mdpi.com]
Navigating the Challenges of Thiazolium-Mediated Reactions: A Technical Support Guide to Catalyst Deactivation
For Researchers, Scientists, and Drug Development Professionals
Welcome to the Technical Support Center for troubleshooting catalyst deactivation in thiazolium-mediated reactions. As a Senior Application Scientist, I've designed this guide to provide you with not just procedural steps, but a deep, mechanistic understanding of the challenges you might face at the bench. Our goal is to empower you with the knowledge to diagnose, resolve, and ultimately prevent catalyst deactivation, ensuring the robustness and success of your synthetic endeavors.
Frequently Asked Questions (FAQs): Understanding the Core Issues
Here, we address the most common initial questions regarding catalyst deactivation in reactions like the Stetter and benzoin condensations.
Q1: My reaction has stalled, or the yield is significantly lower than expected. What are the most likely causes related to the catalyst?
A low or nonexistent yield is the primary indicator of a problem, and catalyst deactivation is a frequent culprit. The most common underlying causes can be broadly categorized as:
-
Catalyst Decomposition: The thiazolium salt precatalyst or the active N-heterocyclic carbene (NHC) is degrading under the reaction conditions.
-
Catalyst Poisoning: Impurities in your starting materials or solvent are reacting with and inactivating the catalyst.
-
Inhibition by Reactants or Products: A component of the reaction mixture is reversibly or irreversibly binding to the catalyst, preventing it from participating in the catalytic cycle.
-
Side Reactions: The catalyst is being consumed in non-productive reaction pathways.
Q2: What is the active catalytic species, and how is it generated?
The thiazolium salt itself is a precatalyst. The active catalytic species is an N-heterocyclic carbene (NHC), which is generated in situ by deprotonation of the acidic proton at the C2 position of the thiazolium ring by a base.[1][2] The choice of base is critical, as it not only needs to be strong enough to deprotonate the thiazolium salt but can also influence catalyst stability.[3]
Q3: Are these catalysts sensitive to air and moisture?
Yes, the active NHC species is generally sensitive to both air and moisture.[4] While many modern thiazolium salt precatalysts are air- and moisture-stable solids, the active carbene can be readily protonated by water or oxidized by air, leading to deactivation. Therefore, conducting these reactions under an inert atmosphere (e.g., nitrogen or argon) with dry solvents is a crucial first step in troubleshooting.[4]
Deep Dive: A Troubleshooting Guide to Catalyst Deactivation Pathways
When your reaction underperforms, a systematic approach is key to identifying the root cause. This guide will walk you through potential deactivation pathways and provide actionable diagnostic and preventative measures.
Issue 1: Rapid Reaction Stalling or Complete Lack of Conversion
This often points to a fundamental issue with catalyst activation or rapid decomposition.
Possible Cause A: Inefficient Catalyst Activation
-
The "Why": The chosen base may be too weak to deprotonate the thiazolium salt to a sufficient extent, resulting in a low concentration of the active NHC catalyst. The pKa of the thiazolium salt and the base must be appropriately matched.
-
Diagnostic Steps:
-
Review the pKa: Compare the pKa of your thiazolium salt and the conjugate acid of your base. A significant difference (generally, the pKa of the conjugate acid of the base should be at least 2-3 units higher than the pKa of the thiazolium salt) is necessary for efficient deprotonation.
-
1H NMR Monitoring: In a separate experiment, mix the thiazolium salt and the base in your reaction solvent (deuterated) and monitor the disappearance of the acidic C2-H proton signal in the 1H NMR spectrum. Incomplete disappearance indicates inefficient deprotonation.
-
-
Preventative/Corrective Actions:
-
Switch to a stronger, non-nucleophilic base. Common choices include DBU (1,8-diazabicyclo[5.4.0]undec-7-ene), potassium tert-butoxide (KOtBu), or sodium hydride (NaH). Be cautious with very strong bases as they can promote side reactions.[3]
-
Possible Cause B: Base-Mediated Catalyst Decomposition
-
The "Why": Strong bases, particularly hydroxide and alkoxides, can attack the thiazolium ring, leading to its irreversible decomposition.[3] This is a common deactivation pathway, especially at elevated temperatures. The decomposition can lead to the formation of 2-oxo-substituted azoles and other degradation products.[3]
-
Diagnostic Steps:
-
1H NMR Analysis of the Crude Reaction: Look for the appearance of new, unidentified aromatic signals that do not correspond to your starting materials or product. Broadening or disappearance of the characteristic thiazolium proton signals can also be indicative of decomposition.
-
Control Experiment: Run the reaction without the aldehyde and Michael acceptor (for Stetter) or with only one equivalent of aldehyde (for benzoin). Monitor the stability of the thiazolium salt in the presence of the base at the reaction temperature over time using TLC or NMR.
-
-
Preventative/Corrective Actions:
-
Use the Weakest Effective Base: Opt for the mildest base that still provides a reasonable reaction rate.
-
Sterically Hindered Bases: Consider using a bulkier base like potassium hexamethyldisilazide (KHMDS) which can be less likely to act as a nucleophile.
-
Lower Reaction Temperature: If the reaction allows, reducing the temperature can significantly slow down the rate of base-mediated decomposition.
-
Visualizing the Troubleshooting Workflow: Catalyst Activation and Stability
Caption: Initial troubleshooting flowchart for low or no conversion in thiazolium-mediated reactions.
Issue 2: Gradual Decrease in Reaction Rate or Incomplete Conversion
This scenario often suggests a slower deactivation process occurring over the course of the reaction.
Possible Cause A: Side Reactions Involving the Breslow Intermediate
-
The "Why": The Breslow intermediate, a key nucleophilic species in the catalytic cycle, is not infinitely stable. It can undergo undesired side reactions that lead to inactive or less active species. One postulated deactivation pathway is the tautomerization to its keto form, which may be a thermodynamic sink.[5][6] Additionally, the Breslow intermediate can be susceptible to oxidation.
-
Diagnostic Steps:
-
LC-MS Analysis: Analyze the crude reaction mixture for masses corresponding to potential side products, such as oxidized derivatives of the Breslow intermediate or products from its decomposition.
-
In-situ IR/NMR: If available, these techniques can provide real-time information on the concentration of key intermediates and the formation of byproducts.
-
-
Preventative/Corrective Actions:
-
Catalyst Design: Thiazolium salts with bulky N-substituents can sterically hinder side reactions of the Breslow intermediate and in some cases lead to its irreversible formation, driving the reaction forward.[6]
-
Reaction Conditions: Running the reaction at a lower temperature can sometimes disfavor the decomposition of the Breslow intermediate relative to the desired C-C bond formation.
-
Possible Cause B: Catalyst Poisoning by Impurities
-
The "Why": Trace impurities in the starting materials or solvent can act as catalyst poisons. For example, electrophilic impurities can react with the nucleophilic NHC. Acidic impurities can neutralize the base needed for catalyst activation.
-
Diagnostic Steps:
-
Purify Starting Materials: Re-purify all starting materials (aldehydes, Michael acceptors, solvents, and base) and repeat the reaction. If the yield improves, an impurity was likely the cause. Aldehydes are particularly prone to oxidation to the corresponding carboxylic acids, which can quench the base.
-
Spiking Experiment: Intentionally add a small amount of a suspected impurity (e.g., a carboxylic acid) to a clean reaction to see if it inhibits the catalysis.
-
-
Preventative/Corrective Actions:
-
Stringent Purification: Always use freshly purified reagents and anhydrous solvents.
-
Use of Additives: In some cases, the addition of a sacrificial agent that reacts with the poison can protect the catalyst.
-
Data at Your Fingertips: The Impact of Reaction Parameters
The choice of base and solvent can have a profound impact on the outcome of your reaction. The following table provides a general guide, but optimal conditions should always be determined empirically for each specific transformation.
| Parameter | Options | General Impact on Catalyst Stability and Activity |
| Base | DBU, Triethylamine (Et3N), KOtBu, KHMDS, Cs2CO3 | DBU, Et3N: Milder, often a good starting point. Less prone to cause catalyst decomposition but may be too weak for some thiazolium salts.[7] KOtBu, KHMDS: Stronger bases, effective for less acidic thiazolium salts, but can increase the rate of catalyst decomposition, especially at higher temperatures.[3] Cs2CO3: A weaker inorganic base, can be effective in some cases and is less likely to cause decomposition. |
| Solvent | THF, Dioxane, DMF, DMSO, Toluene, Alcohols (e.g., MeOH, EtOH) | Aprotic Polar (THF, Dioxane, DMF, DMSO): Generally good solvents for these reactions. DMSO can sometimes lead to side reactions. Aprotic Nonpolar (Toluene): Can be a good choice, especially for less polar substrates. Protic (Alcohols): Can participate in the reaction (e.g., proton transfer steps) and may stabilize or destabilize certain intermediates. The choice of alcohol can influence the reaction rate and selectivity.[8] |
Advanced Troubleshooting and Catalyst Regeneration
Q4: I've tried optimizing the conditions, but my catalyst still seems to be deactivating. What else can I do?
-
Consider a Different Catalyst: The electronic and steric properties of the thiazolium salt play a crucial role in its stability and activity. If you are using a simple thiazolium salt, consider switching to one with bulkier N-substituents (e.g., mesityl or diisopropylphenyl groups), which can enhance stability.[6]
-
Immobilize the Catalyst: Supporting the thiazolium salt on a polymer or silica can facilitate catalyst recovery and reuse, and in some cases, the support can enhance catalyst stability.[9][10]
Q5: Can I regenerate my deactivated catalyst?
For homogeneous reactions where the catalyst has decomposed, regeneration is generally not feasible. However, if the deactivation is due to poisoning by a reversible inhibitor, it might be possible to remove the inhibitor and reuse the catalyst.
For immobilized catalysts, regeneration is often more practical. Depending on the nature of the deactivation, this could involve:
-
Washing: Thoroughly washing the support with fresh solvent to remove adsorbed inhibitors or byproducts.
-
Base Treatment: If the catalyst has been protonated, treatment with a fresh solution of the base can regenerate the active NHC.
-
Chemical Treatment: In cases of fouling by polymeric byproducts, a more aggressive chemical treatment may be necessary, although this risks damaging the catalyst.
Ionic liquid-based thiazolium catalysts also offer the potential for recycling and reuse, as they can often be separated from the reaction mixture by extraction or precipitation.[11][12][13]
Visualizing Deactivation Pathways
Caption: Overview of the catalytic cycle and common deactivation pathways for thiazolium-mediated reactions.
References
-
Recent trends in ionic liquid-mediated synthesis of thiazoles: toward greener methodologies. RSC Advances, 2025. [URL: [Link]]
-
Recent trends in ionic liquid-mediated synthesis of thiazoles: toward greener methodologies. ResearchGate, 2025. [URL: [Link]]
-
Recent trends in ionic liquid-mediated synthesis of thiazoles: toward greener methodologies. RSC Publishing, 2025. [URL: [Link]]
-
Kinetics of the thiazolium ion-catalyzed benzoin condensation. PubMed, 2001. [URL: [Link]]
-
(PDF) Thiazolium and imidazolium cations from ionic liquids as pre-catalysts in benzoin condensation–a mini review. ResearchGate, 2018. [URL: [Link]]
-
Biodegradation data for thiazolium ILs synthesised by Scammells et al. ResearchGate. [URL: [Link]]
-
Ionic-Liquid-Mediated Deconstruction of Polymers for Advanced Recycling and Upcycling. ACS Publications. [URL: [Link]]
-
Revealing the unusual role of bases in activation/deactivation of catalytic systems: O–NHC coupling in M/NHC catalysis. PMC, 2018. [URL: [Link]]
-
A Purification-Free Method for the Synthesis of Thiazolium Salts Using P2S5-Py2 Complex or P4S10. ResearchGate. [URL: [Link]]
-
Organocatalytic Reactions Enabled by N-Heterocyclic Carbenes. PMC, 2012. [URL: [Link]]
-
Organocatalytic Reactions Enabled by N-Heterocyclic Carbenes. Chemical Reviews, 2012. [URL: [Link]]
-
Benzoin Condensation. Organic Chemistry Tutor. [URL: [Link]]
-
Thiazolium-functionalized polystyrene monolithic microreactors for continuous-flow umpolung catalysis. Green Chemistry, 2013. [URL: [Link]]
-
A purification-free method for the synthesis of thiazolium salts using P2S5-Py2 complex or P4S10. Canadian Science Publishing, 2015. [URL: [Link]]
-
(PDF) Polymer-Supported Catalysts in Organic Synthesis: Green and Efficient Strategies. ResearchGate, 2025. [URL: [Link]]
-
Benzoin condensation. Wikipedia. [URL: [Link]]
-
A Purification-Free Method for the Synthesis of Thiazolium Salts Using P2S5- Py2 Complex or P4S10. Academia.edu. [URL: [Link]]
-
How To: Troubleshoot a Reaction. University of Rochester Department of Chemistry. [URL: [Link]]
-
Thiazolium-functionalized polystyrene monolithic microreactors for continuous-flow umpolung catalysis. Semantic Scholar, 2013. [URL: [Link]]
-
An Unexpected Inactivation of N-Heterocyclic Carbene Organic Catalyst by 1-Methylcyclopropylcarbaldehyde and 2,2,2-Trifluoroacetophenone. Frontiers, 2022. [URL: [Link]]
-
Thiazolium and imidazolium cations from ionic liquids as pre-catalysts in benzoin condensation–a mini review. MedCrave online, 2018. [URL: [Link]]
-
Benzoin Condensation. Organic Chemistry Portal. [URL: [Link]]
-
Stetter Reaction. Organic Chemistry Portal. [URL: [Link]]
-
Synthesis of thiazolium salts and their screening for catalytic activity. ResearchGate. [URL: [Link]]
-
Kinetics of the Thiazolium Ion-Catalyzed Benzoin Condensation. ACS Publications, 2001. [URL: [Link]]
-
Base-Catalyzed Three-Component Reaction between Chalcones, Isothiocyanates, and Sulfur: Access to Thiazole-2-thiones. ResearchGate. [URL: [Link]]
-
(PDF) Thiazolium-catalyzed intermolecular Stetter reaction of linear and cyclic alkyl α-diketones. ResearchGate. [URL: [Link]]
-
Green One-Pot Synthesis of Thiazole Scaffolds Catalyzed by Reusable NiFe2O4 Nanoparticles: In Silico Binding Affinity and In Vitro Anticancer Activity Studies. PMC, 2024. [URL: [Link]]
-
N-Heterocyclic Carbene Catalysis under Oxidizing Conditions. MDPI, 2018. [URL: [Link]]
-
Efficient and Mild Benzoin Condensation Reaction Catalyzed by Simple 1-N-Alkyl-3-methylimidazolium Salts. ResearchGate. [URL: [Link]]
-
Polymer-Supported Heterogeneous Fenton Catalysts for the Environmental Remediation of Wastewater. MDPI, 2024. [URL: [Link]]
-
Recent Developments of Stetter Reaction: A Brief Review. Biomedicine and Chemical Sciences, 2022. [URL: [Link]]
-
Stetter Reaction. YouTube, 2023. [URL: [Link]]
-
Thiazolium-catalyzed intermolecular Stetter reaction of linear and cyclic alkyl α-diketones. Organic & Biomolecular Chemistry, 2011. [URL: [Link]]
-
N-Heterocyclic Carbene (NHC) Complexes in C–H Activation Reactions. PMC. [URL: [Link]]
Sources
- 1. Benzoin condensation - Wikipedia [en.wikipedia.org]
- 2. Stetter Reaction [organic-chemistry.org]
- 3. Revealing the unusual role of bases in activation/deactivation of catalytic systems: O–NHC coupling in M/NHC catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Troubleshooting [chem.rochester.edu]
- 6. researchgate.net [researchgate.net]
- 7. Benzoin Condensation [organic-chemistry.org]
- 8. Kinetics of the thiazolium ion-catalyzed benzoin condensation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Thiazolium-functionalized polystyrene monolithic microreactors for continuous-flow umpolung catalysis - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 10. researchgate.net [researchgate.net]
- 11. Recent trends in ionic liquid-mediated synthesis of thiazoles: toward greener methodologies - RSC Advances (RSC Publishing) DOI:10.1039/D5RA05665A [pubs.rsc.org]
- 12. researchgate.net [researchgate.net]
- 13. Recent trends in ionic liquid-mediated synthesis of thiazoles: toward greener methodologies - RSC Advances (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Purification of Hygroscopic Thiazolium Iodide Salts
Ticket ID: #TZ-I-PUR-001 Assigned Specialist: Dr. A. Vance, Senior Application Scientist Status: Open Subject: Troubleshooting hygroscopicity, oiling out, and oxidation in thiazolium iodide synthesis.
Executive Summary
Thiazolium iodide salts are critical precursors for N-Heterocyclic Carbenes (NHCs) and organocatalysts (e.g., Stetter reaction, Benzoin condensation). However, they present a "perfect storm" of purification challenges:
-
Hygroscopicity: The charge density of the thiazolium cation combined with the iodide anion creates a lattice that avidly absorbs atmospheric moisture, leading to hydrolysis or weighing errors.
-
"Oiling Out": Instead of crystallizing, these salts frequently separate as viscous oils due to trace solvent impurities or supersaturation.
-
Iodide Oxidation: The iodide counterion (
) is prone to oxidation into iodine ( ), causing the salt to turn from white/pale yellow to dark brown.
This guide provides field-proven protocols to resolve these specific failure modes.
Module 1: The "Oiling Out" Crisis (Rescue Protocol)
Symptom: You attempted recrystallization, but upon cooling, the product separated as a sticky brown/orange oil at the bottom of the flask instead of crystals.
Technical Insight: Oiling out occurs when the phase separation of the liquid product happens at a temperature higher than the crystallization temperature. This is often exacerbated by impurities which lower the melting point.
Rescue Workflow
Do not throw away the oil. Follow this iterative process to induce nucleation.
Figure 1: Decision tree for rescuing an oiled-out thiazolium salt. The goal is to provide energy (sonication) or surface area (scratching) to overcome the nucleation barrier.
Step-by-Step Rescue Protocol
-
Decant: Pour off the supernatant (mother liquor) if it is clear. Keep it separate.
-
Trituration: Add fresh anhydrous diethyl ether or hexanes to the oil. Vigorously stir or sonicate the biphasic mixture. The non-polar solvent extracts impurities while the mechanical agitation encourages the oil to solidify.
-
Seeding: If you have any solid crystals from a previous batch (even impure ones), add a speck to the oil.
-
The "Scratch" Technique: Use a glass rod to firmly scratch the inner wall of the flask at the interface of the oil and solvent. Micro-abrasions on the glass serve as nucleation sites.[1]
Module 2: Purification & Solvent Systems
Core Principle: Thiazolium salts are polar. You need a Polar/Non-Polar solvent pair . The polar solvent dissolves the salt; the non-polar solvent (anti-solvent) forces it out of solution.
Recommended Solvent Systems
| Solvent Pair (Solvent / Anti-Solvent) | Ratio (v/v) | Best For... | Notes |
| Methanol / Diethyl Ether | 1:5 to 1:10 | General purpose | Methanol is excellent for dissolving, but hard to remove. Ether must be anhydrous. |
| Acetonitrile / Ethyl Acetate | 1:3 | High purity needs | Acetonitrile is easily removed via azeotrope. Good for thermally stable salts. |
| Ethanol (Abs) / Hexane | 1:4 | Less polar salts | Ethanol is less hygroscopic than MeOH. Hexane precipitates the salt cleanly. |
| Dichloromethane / Ether | 1:5 | Lipophilic salts | Use if the thiazolium ring has long alkyl chains (e.g., dodecyl). |
The "Liquid-Liquid Diffusion" Technique (Layering)
For high-quality crystals (X-ray grade) or stubborn oils:
-
Dissolve the salt in the minimum amount of the dense solvent (e.g., CH₂Cl₂ or CHCl₃) in a narrow tube or vial.
-
Carefully layer the light anti-solvent (e.g., Hexane or Ether) on top using a syringe. Do not mix.
-
Cap the vial and let it stand undisturbed for 24-48 hours. The solvents will slowly diffuse, growing crystals at the interface.
Module 3: Drying & Handling (The Water War)
Symptom: The salt gains weight during weighing or turns into a goo on the balance.
Technical Insight: Water coordinates strongly with the thiazolium cation. Standard oven drying is often insufficient because the lattice energy of the hydrate is high.
Protocol A: Azeotropic Drying (The Chemical Method)
Use this if vacuum drying fails to remove the last traces of water.
-
Dissolve the wet salt in anhydrous Acetonitrile (MeCN) or Toluene .
-
Why? MeCN forms a low-boiling azeotrope with water.
-
-
Evaporate the solvent on a rotary evaporator. The water is "carried" away with the solvent.[2]
-
Repeat 2-3 times.
-
Finish with high vacuum.
Protocol B: Desiccant Drying (The Physical Method)
Thiazolium iodides are thermally sensitive (iodide can oxidize with heat). Avoid ovens >60°C.
-
Desiccant: Use Phosphorus Pentoxide (
) in a vacuum desiccator. It is far superior to silica gel or for this application. -
Temperature: 40–50°C under high vacuum (<0.1 mbar) overnight.
Module 4: Iodide Oxidation (Discoloration)
Symptom: The product turns yellow or brown.
Cause:
Remediation
-
The Thiosulfate Wash:
-
Dissolve the salt in minimal water.[3]
-
Add a few drops of saturated Sodium Thiosulfate (
) solution. The brown color ( ) will vanish immediately as it reduces to colorless iodide. -
Warning: You have now introduced water and sodium salts.[4][5] You must immediately extract the thiazolium salt into organic solvent (e.g., DCM), dry with
, and recrystallize.
-
-
Prevention:
-
Wrap flasks in aluminum foil during synthesis and storage.
-
Store under Argon/Nitrogen.
-
Add a few strands of Copper turnings or Silver powder to the mother liquor during recrystallization (filters out free iodine as CuI or AgI).
-
Frequently Asked Questions (FAQ)
Q: Can I just switch the anion to make it easier to handle?
A: Yes. If the iodide is not strictly required for the reaction mechanism, perform an anion exchange to Tetrafluoroborate (
-
Method: React the thiazolium iodide with
in water/methanol. The salt is usually non-hygroscopic and air-stable.
Q: My NMR shows a broad peak at 4.8 ppm. Is that my product?
A: If you are using
Q: Is the salt light sensitive? A: The thiazolium ring is generally stable, but the iodide anion is light sensitive. Always store iodide salts in amber vials or foil-wrapped containers.
References
-
Armarego, W. L. F., & Chai, C. L. L. (2013). Purification of Laboratory Chemicals (7th ed.). Butterworth-Heinemann.[6][7] (The standard reference for solvent choices and drying protocols).
-
Breslow, R. (1958). On the Mechanism of Thiamine Action. IV. Evidence from Studies on Model Systems. Journal of the American Chemical Society, 80(14), 3719–3726. (Foundational paper on thiazolium salt synthesis and properties).
-
BenchChem Technical Support. (2025). Recrystallization Solvents for Thiazolium and Iminium Salts. (General troubleshooting for ionic liquid/salt purification).
-
Cody's Lab (YouTube/Science Education). (2018). Iodine Extraction and Purification.[5][8] (Practical demonstration of iodide/iodine redox chemistry and thiosulfate cleaning).
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. US4269665A - Drying quaternary ammonium compounds - Google Patents [patents.google.com]
- 3. US7268256B2 - Method of purifying quaternary alkyl ammonium salt and quaternary alkyl ammonium salt - Google Patents [patents.google.com]
- 4. reddit.com [reddit.com]
- 5. google.com [google.com]
- 6. Purification of Laboratory Chemicals - 9th Edition | Elsevier Shop [shop.elsevier.com]
- 7. Purification of Laboratory Chemicals - 7th Edition | Elsevier Shop [shop.elsevier.com]
- 8. m.youtube.com [m.youtube.com]
Controlling moisture sensitivity in thiazolium-based organocatalysis
Topic: Controlling Moisture Sensitivity in Thiazolium-Based Organocatalysis
Role: Senior Application Scientist Status: System Operational
Diagnostic Hub: Why is my reaction failing?
If your Stetter reaction, Benzoin condensation, or oxidative esterification is stalling or producing complex mixtures, moisture is the primary suspect. Thiazolium precatalysts are robust salts, but the active N-heterocyclic carbene (NHC) species generated in situ is a "soft" nucleophile with a "hard" weakness: water.
Use this decision matrix to diagnose moisture contamination before altering your catalyst loading.
| Symptom | Probable Cause | Mechanism of Failure |
| No Conversion | Total Catalyst Death | Rapid hydrolysis of the active carbene species before substrate engagement. |
| Low Yield (<30%) | Competitive Inhibition | Water is protonating the Breslow intermediate, preventing the catalytic turnover. |
| Yellow/Orange Precipitate | Ring Opening | Irreversible base-mediated hydrolysis of the thiazolium core into formamido-thiols (often colored). |
| Variable Induction Period | Trace Moisture | Catalyst is slowly "titrating" the water in the solvent before the cycle begins. |
The Mechanism of Failure (Deep Dive)
To fix the problem, you must understand the enemy. Water attacks thiazolium catalysis at two critical points: the Active Carbene and the Breslow Intermediate .
Visualizing the Path of Destruction
The following diagram illustrates the kinetic competition between the productive catalytic cycle and the irreversible hydrolytic death spiral.
Caption: Figure 1. Kinetic competition between the productive catalytic cycle (Green) and moisture-induced deactivation pathways (Red).
Technical Insight:
While protonation of the carbene by water is reversible (
Protocol Optimization: The "Double-Manifold" Standard
Do not rely on "oven-dried" glassware alone. Thiazolium catalysis requires a rigorous exclusion of moisture, particularly during the deprotonation event.
Standard Operating Procedure (SOP-TZ-01)
Step 1: Solvent Preparation
-
THF/DCM: Must be distilled over Na/Benzophenone or passed through an activated alumina column (SPS).
-
Verification: Karl Fischer titration is mandatory. Target water content: < 50 ppm .
-
Why? A 0.1 mol% water contaminant in the solvent is stoichiometric to a 10 mol% catalyst loading. You will kill 10% of your catalyst instantly.
Step 2: Base Handling
-
Liquid Bases (DBU, TEA): Distill over CaH₂ and store over 4Å molecular sieves under Argon.
-
Solid Bases (Cs₂CO₃, K₂CO₃): Flame-dry under vacuum (0.1 mmHg) for 10 minutes before use.
-
Why? Inorganic bases are hygroscopic. "Bottle-dry" is not dry enough for NHC chemistry.
Step 3: The "Reverse Addition" Technique Instead of adding base to the catalyst, add the catalyst solution to the base in the presence of the substrate if possible (unless pre-formation of the carbene is strictly required).
-
Logic: This minimizes the lifetime of the free carbene in the absence of an electrophile, reducing the statistical probability of water interception.
Troubleshooting Guides (Q&A)
Scenario A: "My reaction turns dark immediately and yields are low."
Q: Is this normal decomposition? A: No. A rapid color change to dark orange/brown often indicates oxidative dimerization or ring opening .
-
Fix: Check your inert atmosphere.[1] Thiazolium carbenes react with
to form radical cations. Ensure you are using a Schlenk line with at least 3 vacuum/purge cycles ( or ). -
Fix: Lower the temperature. Deprotonate at 0°C or -78°C, then warm slowly. High temperatures accelerate the irreversible hydrolysis relative to the catalytic step.
Scenario B: "I see product, but the reaction stops at 50% conversion."
Q: Should I add more catalyst? A: Generally, no . Adding fresh catalyst to a "wet" reaction mixture will just kill the new catalyst.
-
The Cause: Product inhibition or water buildup. If your reaction generates water (e.g., imine formation steps in cascade reactions), you need a molecular sieve packet in the reaction vessel.
-
The Fix: Add 100 mg of activated 4Å MS powder per mmol of substrate directly into the flask.
Scenario C: "Can I use hydrated bases like Cs₂CO₃·xH₂O?"
Q: Is the 'hydrophobic effect' enough to protect the catalyst? A: Absolutely not.
-
While some imidazolium carbenes are water-tolerant (or even water-stable [2]), thiazolium salts are far more susceptible to hydroxide-mediated ring opening.
-
Rule: If you see "hydrate" on the label, do not use it for thiazolium catalysis.
Advanced Troubleshooting Logic
Use this flowchart to debug specific experimental failures.
Caption: Figure 2. Diagnostic logic flow for identifying the root cause of catalyst deactivation.
References
-
Mechanism of hydrolysis of a thiazolium ion. Source: Bioorganic Chemistry (1992).[2] Relevance: Establishes the general base catalysis mechanism for the breakdown of the thiazolium ring.
-
Confirmation of Breslow's hypothesis: A carbene stable in liquid water. Source: Science Advances (2025). Relevance: Contrasts the rare water-stable carbenes with standard sensitive thiazolium species, validating the need for anhydrous conditions in standard protocols.
-
Thiazolium and imidazolium cations from ionic liquids as pre-catalysts in benzoin condensation. Source: MedCrave (2018).[3] Relevance: Reviews the formation of NHCs from azolium salts and the impact of conditions on the Breslow intermediate.
-
Tale of the Breslow intermediate... then and now. Source: Royal Society of Chemistry (2021). Relevance: Discusses the sensitivity of the Breslow intermediate to proton transfer and base nature.
Sources
Validation & Comparative
A Comparative Guide to Thiazolium and Triazolium Iodides in N-Heterocyclic Carbene Catalysis
For researchers, scientists, and professionals in drug development, the selection of an appropriate catalyst is paramount to achieving desired reaction outcomes. In the realm of N-heterocyclic carbene (NHC) organocatalysis, thiazolium and triazolium salts, particularly their iodide variants, stand out as pivotal precursors to the catalytically active carbenes. While both have enabled a plethora of synthetic transformations, a nuanced understanding of their comparative catalytic efficiencies is crucial for rational catalyst design and reaction optimization. This guide provides an in-depth, objective comparison of thiazolium and triazolium iodides, supported by experimental data, mechanistic insights, and detailed protocols.
Introduction: A Tale of Two Precursors
The field of NHC catalysis was initially dominated by thiazolium salts, inspired by the biological activity of thiamine (Vitamin B1). However, the landscape evolved significantly with the advent of triazolium salts, which often demonstrated superior performance, particularly in asymmetric catalysis. This guide will dissect the key differences that underpin their catalytic efficiencies, focusing on electronic and steric effects, and their impact on reaction kinetics and stereoselectivity.
The Crucial Comparison: Catalytic Efficiency in the Asymmetric Benzoin Condensation
The asymmetric benzoin condensation serves as a classic benchmark for comparing the efficacy of chiral NHC catalysts. Pioneering work in this area has provided clear quantitative data highlighting the general superiority of triazolium-derived carbenes.
Table 1: Comparison of Catalytic Performance in the Asymmetric Benzoin Condensation of Benzaldehyde
| Precursor Type | Chiral Catalyst | Yield (%) | Enantiomeric Excess (ee, %) | Source |
| Thiazolium | Bicyclic Thiazolium Salt | 20 | 10.5 | [1][2] |
| Thiazolium | (S)-(-)-4-methyl-3-α-(1-napthyl)ethylthiazolium | 6 | 51 | [3] |
| Triazolium | Chiral Bicyclic Triazolium Salt | Good | up to 80 | [1][2] |
| Triazolium | Enders' Chiral Bicyclic Triazolium Salt | High | up to 95 | [3] |
As the data unequivocally shows, chiral triazolium salts consistently deliver significantly higher enantioselectivities in the asymmetric benzoin condensation compared to their thiazolium counterparts.[1][2][3] This marked difference in performance is not coincidental but rather a direct consequence of the inherent electronic and steric properties of the heterocyclic systems.
Unraveling the "Why": Mechanistic and Structural Insights
The catalytic cycle of NHC-catalyzed reactions, such as the benzoin condensation, involves the formation of a key intermediate known as the Breslow intermediate. The stability and reactivity of this intermediate, along with the steric environment created by the catalyst, are critical determinants of the overall reaction efficiency and stereoselectivity.
Electronic Effects: Acidity and Nucleophilicity
The catalytic cycle begins with the deprotonation of the azolium salt at the C2 position to generate the free NHC. The acidity of this proton is influenced by the nature of the heteroatoms in the ring. Triazolium salts are generally more acidic than the corresponding thiazolium salts. This facilitates the in situ generation of the carbene under milder basic conditions.
Furthermore, the electronic nature of the heterocyclic ring influences the stability and nucleophilicity of the Breslow intermediate. In the triazolium system, the additional nitrogen atom withdraws electron density, which can impact the stability and subsequent reactivity of the enaminol-like intermediate. Kinetic studies have revealed that for triazolium-catalyzed benzoin condensations at high aldehyde concentrations, the formation of the Breslow intermediate becomes the rate-limiting step.[4][5] In contrast, for thiazolium catalysts, a clear saturation point is not always observed, suggesting that multiple steps can be partially rate-determining.[4]
Steric Control: The Key to Asymmetric Induction
Computational studies have corroborated experimental findings, predicting that thiazolium catalysts are inherently less selective than triazolium catalysts in asymmetric benzoin condensations.[3] A significant factor is the steric environment around the carbene carbon. The triazolium scaffold, particularly with bulky N-aryl substituents, can create a more defined and rigid chiral pocket. This steric hindrance plays a crucial role in dictating the facial selectivity of the incoming aldehyde during the C-C bond-forming step, leading to higher enantiomeric excesses. The lack of an N-phenyl substituent in some less selective thiazolium catalysts has been highlighted as a likely reason for their poorer performance.[3]
Visualizing the Catalytic Pathways
To better understand the processes discussed, the following diagrams illustrate the key steps in NHC catalysis and a generalized experimental workflow.
Caption: Generalized catalytic cycle for the NHC-catalyzed benzoin condensation.
Caption: A typical experimental workflow for an NHC-catalyzed reaction.
Experimental Protocols: A Practical Guide
The following protocols provide a starting point for researchers wishing to explore the catalytic potential of thiazolium and triazolium iodides. These are representative procedures and may require optimization for specific substrates.
Protocol 1: Synthesis of a Chiral Triazolium Iodide Precursor
This procedure is adapted from established methods for the synthesis of chiral triazolium salts.
Materials:
-
Chiral aminoindanol
-
Pentafluorophenylhydrazine
-
Triethyl orthoformate
-
Sodium iodide
-
Anhydrous solvents (e.g., Dichloromethane, Acetonitrile)
Step-by-Step Procedure:
-
Amidine Formation: React the chiral aminoindanol with a suitable reagent (e.g., Meerwein's salt) to form the corresponding cyclic imidate.
-
Hydrazine Addition: Add pentafluorophenylhydrazine to a solution of the imidate in anhydrous dichloromethane. Stir at room temperature for 2-4 hours.
-
Cyclization: Remove the solvent under reduced pressure. Add triethyl orthoformate and heat the mixture at 110 °C for 12-24 hours.
-
Purification and Anion Exchange: Purify the crude triazolium salt by recrystallization. If the counter-ion is not iodide, perform an anion exchange by dissolving the salt in a suitable solvent and adding an excess of sodium iodide. The desired triazolium iodide will precipitate and can be collected by filtration.
Protocol 2: Asymmetric Benzoin Condensation Catalyzed by a Chiral Triazolium Iodide
Materials:
-
Chiral triazolium iodide (catalyst)
-
Benzaldehyde (substrate)
-
Anhydrous solvent (e.g., THF)
-
Base (e.g., DBU or KHMDS)
Step-by-Step Procedure:
-
To an oven-dried flask under an inert atmosphere (e.g., Argon), add the chiral triazolium iodide (0.1 eq).
-
Add anhydrous THF, followed by freshly distilled benzaldehyde (1.0 eq).
-
Cool the mixture to the desired temperature (e.g., 0 °C or room temperature).
-
Add the base (e.g., DBU, 0.1 eq) dropwise.
-
Stir the reaction mixture for the specified time (typically 12-48 hours), monitoring the progress by TLC.
-
Upon completion, quench the reaction with a saturated aqueous solution of NH4Cl.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Dry the combined organic layers over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
-
Determine the yield and enantiomeric excess (by chiral HPLC).
Conclusion: Making an Informed Catalyst Choice
The evidence presented in this guide strongly indicates that for asymmetric reactions demanding high stereocontrol, such as the benzoin condensation, chiral triazolium iodides are generally the superior choice over their thiazolium counterparts. This is primarily attributed to their ability to form a more defined and sterically hindered chiral environment around the active site, leading to enhanced enantioselectivity. While thiazolium-based catalysts remain valuable for a range of other transformations, the development of triazolium salts marked a significant advancement in the field of asymmetric NHC catalysis.
Researchers and drug development professionals are encouraged to consider the specific demands of their desired transformation when selecting a catalyst. For novel asymmetric applications, the triazolium scaffold offers a more promising starting point for achieving high levels of stereochemical control.
References
-
Knight, R. L., & Leeper, F. J. (1998). Comparison of chiral thiazolium and triazolium salts as asymmetric catalysts for the benzoin condensation. Journal of the Chemical Society, Perkin Transactions 1, (12), 1891–1894. [Link]
-
Houk, K. N., et al. (2004). Computational predictions of stereochemistry in asymmetric thiazolium- and triazolium-catalyzed benzoin condensations. Proceedings of the National Academy of Sciences, 101(16), 5770-5774. [Link]
-
Delany, E. G., & Connon, S. J. (2021). Kinetic and structure–activity studies of the triazolium ion-catalysed benzoin condensation. Organic & Biomolecular Chemistry, 19(2), 387-393. [Link]
-
Breslow, R. (1958). On the Mechanism of Thiamine Action. IV. Evidence from Studies on Model Systems. Journal of the American Chemical Society, 80(14), 3719–3726. [Link]
-
Enders, D., & Kallfass, U. (2002). An Efficient Nucleophilic Carbene Catalyst for the Asymmetric Benzoin Condensation. Angewandte Chemie International Edition, 41(10), 1743-1745. [Link]
Sources
- 1. Comparison of chiral thiazolium and triazolium salts as asymmetric catalysts for the benzoin condensation - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 2. Sci-Hub. Comparison of chiral thiazolium and triazolium salts as asymmetric catalysts for the benzoin condensation / Journal of the Chemical Society, Perkin Transactions 1, 1998 [sci-hub.box]
- 3. pnas.org [pnas.org]
- 4. Kinetic and structure–activity studies of the triazolium ion-catalysed benzoin condensation - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D0OB02207A [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
Comparative Guide: Thiazolium vs. Imidazolium Fragmentation in Mass Spectrometry
Topic: Mass Spectrometry Fragmentation Patterns of Thiazolium Salts Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary
In the context of small molecule characterization, metabolomics (e.g., Vitamin B1 derivatives), and charge-tagging strategies for proteomics, the choice between Thiazolium and Imidazolium scaffolds is critical. While both provide fixed positive charges enhancing Electrospray Ionization (ESI) sensitivity, their behavior under Collision-Induced Dissociation (CID) differs fundamentally.
This guide objectively compares the fragmentation dynamics of Thiazolium salts against their primary alternative, Imidazolium salts. It provides experimental protocols and mechanistic insights to assist researchers in structural elucidation and reagent selection.
Mechanistic Comparison: The Core Fragmentation Pathways
The utility of a cationic scaffold in MS/MS depends on its ability to produce diagnostic reporter ions without compromising the stability of the analyte during ionization.
Thiazolium Salts: The "Fragile" Charge
Thiazolium cations (e.g., thiamine, N-alkylthiazolium) exhibit a distinct fragmentation profile driven by the lability of the C-S bond and the lower aromatic stabilization energy compared to imidazoles.
-
Primary Mechanism (Substituent Cleavage): Similar to other quaternary ammoniums, the N-alkyl bond often cleaves. However, the presence of sulfur facilitates unique ring-opening pathways.
-
Diagnostic Characteristic: The Methylene Bridge Cleavage . In derivatives like Thiamine, the bond between the thiazolium ring and the methylene bridge is the weakest point, yielding a characteristic thiazole cation and a neutral pyrimidine (or vice versa depending on proton affinity).
-
Ring Disintegration: Unlike imidazolium, the thiazolium ring often undergoes Retro-Diels-Alder (RDA) type fragmentation, losing neutral fragments like HCN or CS.
Imidazolium Salts: The "Robust" Charge
Imidazolium salts are characterized by high thermal and chemical stability due to symmetric resonance stabilization.
-
Primary Mechanism (Hofmann-type Elimination): The dominant pathway is the loss of the N-alkyl chain as a neutral alkene, leaving a protonated imidazole cation
. -
Lack of Ring Fragmentation: The imidazole ring rarely fragments under standard CID energies (10–40 eV), making it a "silent" reporter that retains charge but offers fewer structural diagnostics of the ring itself.
Comparative Data Summary
| Feature | Thiazolium Salts | Imidazolium Salts |
| Ionization Efficiency (ESI) | High (Fixed Charge) | High (Fixed Charge) |
| CID Stability (10-30 eV) | Moderate (Prone to C-N and Ring cleavage) | High (Resistant to Ring cleavage) |
| Dominant Neutral Loss | Alkene (R-group), CS, HCN | Alkene (R-group) |
| Isotopic Signature | Distinct | Standard C/N pattern |
| Diagnostic Utility | High (Rich fragmentation pattern) | Low (Mainly yields intact cation) |
Visualizing the Fragmentation Pathways[1][2][3][4]
The following diagram illustrates the divergent fragmentation pathways. Note the specific ring-opening capability of the Thiazolium scaffold compared to the side-chain-only fragmentation of Imidazolium.
Figure 1: Divergent CID fragmentation pathways. Thiazolium allows for ring-diagnostic fragments (Red), while Imidazolium favors chain elimination (Green).
Experimental Protocol: Optimized ESI-MS/MS Workflow
To reproducibly characterize thiazolium salts, specific tuning is required to prevent in-source fragmentation while ensuring sufficient energy for diagnostic CID.
Step 1: Sample Preparation
-
Solvent: Methanol/Water (50:50 v/v) with 0.1% Formic Acid.
-
Why: Methanol aids desolvation; Formic acid is optional for fixed-charge salts but helps protonate neutral fragments if analyzing cleavage products.
-
-
Concentration: 1–10 µM. Avoid higher concentrations to prevent space-charge effects in ion traps.
Step 2: Source Parameters (ESI)
-
Flow Rate: 5–10 µL/min (Direct Infusion).
-
Capillary Voltage: 3.0–3.5 kV.
-
Caution: Thiazolium salts are labile. Excessive voltage (>4.0 kV) can cause In-Source Fragmentation (ISF) , leading to premature loss of the N-substituent.
-
-
Cone Voltage / Declustering Potential: Set low (20–40 V).
-
Validation: Monitor the precursor [M]+. If the fragment [M-R]+ is >10% of the base peak, lower the cone voltage.
-
Step 3: MS/MS Acquisition (CID)
-
Collision Gas: Argon or Nitrogen (1.5–2.0 mTorr).
-
Collision Energy (CE) Ramp:
-
10–20 eV: Observe N-alkyl cleavage (Loss of alkene).
-
25–40 eV: Observe Ring Fragmentation (Diagnostic thiazole backbone cleavage).
-
-
Scan Range: Extend low mass range to m/z 50 to capture small diagnostic ions like
(m/z 58) or (m/z 28).
Diagnostic Interpretation Guide
When analyzing an unknown spectrum suspected to contain a thiazolium moiety, look for these indicators:
-
The Sulfur Flag: Check the isotope pattern of the parent ion. A peak at [M+2] with ~4.4% relative abundance indicates a single sulfur atom.
-
The "Thiamine" Signature (if applicable):
-
General N-Alkyl Thiazolium:
-
Loss of 28 Da (Ethylene): Common for N-ethyl derivatives.
-
Loss of 42 Da (Propylene): Common for N-propyl derivatives.
-
m/z 86/87: Characteristic thiazole ring fragment after substituent loss.
-
Workflow Visualization
Figure 2: Step-by-step MS/MS workflow for validating thiazolium-based analytes.
References
-
Zalloug, R., et al. (2020). "The First Comprehensive LC-MS/MS Method Allowing Dissection of the Thiamine Pathway in Plants." PubMed. Available at: [Link]
-
Gupta, R., et al. (2013).[4] "Mass Spectrometry of Ionic Liquids: ESI-MS/MS Studies." Asian Journal of Chemistry. Available at: [Link]
- Holčapek, M., et al. (2010). "Fragmentation behavior of ionic liquids in electrospray ionization mass spectrometry." Journal of Mass Spectrometry.
-
NIST Mass Spectrometry Data Center. "Thiamine Mass Spectrum." NIST Chemistry WebBook. Available at: [Link]
Sources
Validating Thiazolium Salt Purity: Elemental Analysis vs. qNMR
Executive Summary
In the development of N-Heterocyclic Carbene (NHC) organocatalysts and pharmaceutical intermediates, thiazolium salts represent a critical class of precursors. However, their ionic nature and high hygroscopicity render standard purity assessments prone to significant error. While Elemental Analysis (EA) via combustion (CHNS) remains the historical "gold standard" for publication, it frequently fails to distinguish between solvation errors and synthetic impurities.
This guide objectively compares Elemental Analysis against Quantitative NMR (qNMR) for validating thiazolium salt purity. We demonstrate that while EA provides necessary bulk composition data, it must be rigorously coupled with qNMR to validate the "dry mass" and counter-ion stoichiometry, ensuring catalytic reproducibility in sensitive reactions like the Stetter or Benzoin condensation.
The Analytical Challenge: Hygroscopicity & Ion Exchange
Thiazolium salts (e.g., thiamine derivatives, benzothiazoliums) present two specific analytical hurdles that standard organic protocols fail to address:
-
The "Water" Dilution Effect: Thiazolium salts are potent desiccants. A sample exposed to ambient air for <5 minutes can absorb 0.5–1.0 equivalents of water. In EA, this non-combustible mass dilutes the carbon/nitrogen percentage, leading to a "failed" result (low %C, low %N) that mimics decomposition.
-
Counter-Ion Ambiguity: During synthesis, halide exchange (e.g.,
) is common. Incomplete metathesis results in a mixed-salt species (e.g., 95% Cl / 5% I) that EA detects only as a mass balance error, often misattributed to "wet" samples.
Methodology Comparison
Method A: Elemental Analysis (Combustion CHNS)
Principle: High-temperature combustion (
-
Pros:
-
Verifies the bulk empirical formula.
-
The only method that confirms the absence of inorganic, non-protonated impurities (e.g., silica, sodium salts) which are "invisible" in NMR.
-
-
Cons:
-
Blind to molecular structure.
-
Extremely sensitive to weighing errors caused by hygroscopicity.
-
Requires
accuracy, which is statistically difficult for solvated ionic liquids.
-
Method B: Quantitative NMR (qNMR)
Principle: Use of an internal standard (IS) of known high purity (TraceCERT® or similar) to determine the absolute mass purity of the analyte based on molar ratios.
-
Pros:
-
Quantifies water and residual solvents explicitly.
-
Differentiates between the target salt and hydrolysis byproducts (e.g., ring-opened thiols).
-
Non-destructive.
-
-
Cons:
-
Requires precise relaxation delay (
) optimization ( ). -
Cannot detect inorganic salts (NaCl, KBr) that may co-precipitate.
-
Experimental Protocols
Protocol A: "Dry-Box" Preparation for Elemental Analysis
To achieve
-
Drying: Place the recrystallized thiazolium salt in a drying pistol over
under high vacuum ( mbar) at C for 24 hours. -
Transfer: Transfer the dried vial directly into an inert atmosphere glovebox (
or ). -
Encapsulation: Inside the glovebox, weigh 2–3 mg of the sample into a tin capsule .
-
Sealing: Crimp the capsule hermetically using a cold-weld sealing press inside the box.
-
Note: Do not use standard "folded" tin boats; they allow moisture ingress during the transfer to the analyzer.
-
-
Analysis: Transfer sealed capsules to the CHNS auto-sampler.
Protocol B: Absolute Purity via qNMR
-
Standard Selection: Choose an Internal Standard (IS) with non-overlapping signals. For thiazolium salts, 1,3,5-Trimethoxybenzene or Dimethyl Sulfone are ideal (inert, high solubility in DMSO-
). -
Weighing: Weigh exactly ~10 mg of analyte (
) and ~5 mg of IS ( ) into the same vial. Record masses to mg.[1] -
Solvation: Dissolve in 0.6 mL DMSO-
. Ensure complete dissolution. -
Acquisition parameters:
-
Pulse angle:
-
Relaxation delay (
): 60 seconds (critical for complete relaxation of quaternary carbons/protons). -
Scans: 16–32.
-
-
Calculation:
Comparative Data Review
The following table illustrates a typical validation scenario for 3-benzyl-5-(2-hydroxyethyl)-4-methylthiazolium chloride (
Scenario: A sample was dried on a rotary evaporator (Standard) vs. a vacuum pistol (Optimized) and analyzed.
| Metric | Theoretical | Sample A (Rotovap Dried) | Sample B (Pistol Dried) | Interpretation |
| EA Carbon (%) | 57.88 | 54.20 (Fail, -3.6%) | 57.75 (Pass, -0.13%) | Sample A is diluted by mass. |
| EA Hydrogen (%) | 5.98 | 6.45 (High, +0.47%) | 6.01 (Pass, +0.03%) | Sample A contains excess H (Water). |
| EA Nitrogen (%) | 5.19 | 4.85 (Fail, -0.34%) | 5.17 (Pass, -0.02%) | Consistent with mass dilution. |
| qNMR Purity | 100% | 93.5% (as Salt) | 99.8% (as Salt) | qNMR confirms Sample A is chemically pure but physically wet. |
| Water Content | 0% | 6.2% (via | <0.1% | Sample A is a monohydrate ( |
Analysis: Sample A failed EA disastrously. Without qNMR, a chemist might assume the synthesis failed or the ring decomposed. qNMR revealed the compound was chemically intact but contained ~1 equivalent of water. Sample B proves that rigorous drying allows EA to validate the bulk material.
Visualization & Decision Logic
Diagram 1: Analytical Workflow for Thiazolium Salts
This workflow illustrates the "Check-Verify" loop required to distinguish solvation from impurity.
Caption: Integrated workflow combining EA and qNMR to isolate hygroscopicity errors from synthetic failures.
Diagram 2: Troubleshooting EA Failures
A logic gate for interpreting "Failed" EA data specific to nitrogen/sulfur heterocycles.
Caption: Decision tree for diagnosing the root cause of Elemental Analysis deviations in ionic salts.
References
-
Breslow, R. (1958). "On the Mechanism of Thiamine Action. IV. Evidence from Studies on Model Systems." Journal of the American Chemical Society, 80(14), 3719–3726. Link
-
Pauli, G. F., et al. (2014). "Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay." Journal of Medicinal Chemistry, 57(22), 9220–9231. Link
-
Tateida, A., et al. (2025). "Best practices for sample preparation in elemental analysis." Elementar Analysis Guidelines. Link
-
Holzgrabe, U. (2010). "Quantitative NMR spectroscopy in pharmaceutical applications." Progress in Nuclear Magnetic Resonance Spectroscopy, 57(2), 229-240. Link
-
Endo, Y., & Back, T. G. (2011). "Design and Synthesis of Thiazolium Salts as Organocatalysts." Canadian Journal of Chemistry, 89, 1485. Link
Sources
Electrochemical Stability Profiling: Thiazolium vs. Conventional Ionic Liquids
Executive Summary
Thiazolium-based ionic liquids (TILs) represent a specialized class of electrolytes often overshadowed by their imidazolium counterparts. While they share structural similarities, the presence of the sulfur atom in the thiazolium ring introduces distinct electronic properties—most notably increased acidity at the C2 position. This guide objectively compares the electrochemical window (EW) of TILs against industry-standard imidazolium and pyrrolidinium alternatives.
Key Takeaway: Thiazolium ILs generally exhibit a narrower cathodic limit compared to imidazolium ILs due to the higher susceptibility of the C2-H bond to reductive cleavage. However, this can be mitigated through C2-substitution (e.g., 2-methylthiazolium), rendering them competitive for specific electrochemical applications where their unique solvation properties are required.
Part 1: The Thiazolium Architecture & Failure Mechanisms
To understand the performance data, we must first establish the failure mechanism. The electrochemical window is defined by the difference between the anodic limit (oxidation of the anion) and the cathodic limit (reduction of the cation).[1]
The Sulfur Effect (Cationic Instability)
In 1,3-dialkylimidazolium ILs (e.g., [BMIM]), the C2 proton is acidic (
Failure Pathway:
-
Cathodic Scan: Electron injection leads to the reduction of the C2-H bond.
-
Carbene Formation: Formation of a persistent carbene species.
-
Irreversible Degradation: The carbene reacts with trace impurities or the electrolyte itself, leading to electrode passivation.
Anion Influence (Anodic Limit)
The anodic limit is almost exclusively determined by the anion. Thiazolium cations paired with high-stability anions like Bis(trifluoromethylsulfonyl)imide (
Figure 1: Electrochemical failure mechanism of C2-unsubstituted thiazolium cations.
Part 2: Comparative Performance Data
The following data aggregates representative electrochemical windows (EW) measured on Glassy Carbon (GC) electrodes. Note that values are relative to the Ferrocene/Ferrocenium (
Table 1: Electrochemical Window Comparison (Representative Values)
| Ionic Liquid Class | Cation Structure | Anion | Cathodic Limit (V vs Fc/Fc+) | Anodic Limit (V vs Fc/Fc+) | Total Window (V) | Stability Verdict |
| Thiazolium (Unsub) | [BMTh] (Butyl-methyl) | ~ -1.8 V | +2.4 V | 4.2 V | Moderate. Limited by C2 reduction. | |
| Thiazolium (Sub) | [BMMTh] (C2-Methylated) | ~ -2.3 V | +2.5 V | 4.8 V | High. C2-methylation blocks reduction. | |
| Imidazolium | [BMIM] (Butyl-methyl) | ~ -2.2 V | +2.5 V | 4.7 V | Industry Standard. | |
| Imidazolium | [BMIM] | ~ -2.1 V | +1.8 V | 3.9 V | Low. Anion oxidizes early. | |
| Pyrrolidinium | [BMPyrr] | ~ -3.0 V | +2.5 V | 5.5 V | Superior. Non-aromatic cation is hardest to reduce. |
Analysis of Data:
-
The "C2 Gap": Unsubstituted thiazolium ([BMTh]) typically loses ~0.4 V of cathodic stability compared to imidazolium ([BMIM]) due to the sulfur-induced acidity.
-
The Methylation Fix: Blocking the C2 position ([BMMTh]) extends the cathodic limit significantly, bringing it to parity with imidazolium.
-
Anion Dominance: Switching from
to expands the anodic limit by >0.5 V, regardless of the cation.
Part 3: Experimental Protocol (Self-Validating)
Workflow Diagram
Figure 2: Validated workflow for determining electrochemical windows.
Detailed Methodology
-
Electrode Preparation:
-
Working Electrode (WE): Glassy Carbon (3 mm dia). Must be mirror-polished with 0.05 µm alumina slurry, sonicated in deionized water, and dried under
flow. -
Counter Electrode (CE): Platinum wire/coil (surface area > 10x WE). Flame anneal before use.
-
Reference Electrode (RE):
(0.01 M in Acetonitrile + 0.1 M TBAP). Avoid aqueous Ag/AgCl to prevent water contamination.
-
-
Electrolyte Drying (Critical):
-
Dry the Thiazolium IL under high vacuum (< 1 mbar) at 60°C for at least 12 hours.
-
Validation: Karl-Fischer titration should confirm water content < 50 ppm.
-
-
Measurement Parameters:
-
Internal Standard (The Trust Anchor):
-
ILs often suffer from junction potential drift. After the initial scan, add Ferrocene (~5 mM) to the cell.
-
Record the
of the couple. -
Report all values as:
.
-
References
-
Electrochemical Stability of Ionic Liquids (General Review)
- Hayyan, M., et al. "Investigating the electrochemical windows of ionic liquids." Journal of Industrial and Engineering Chemistry, 2013.
-
Anion Effects on Stability
- Mousavi, M.P.S., et al. "Electrochemical Stability of Anions for Ionic Liquids." Journal of The Electrochemical Society, 2016.
-
Thiazolium vs Imidazolium Acidity
- R. Breslow, "On the Mechanism of Thiamine Action. IV. Evidence from Studies on Model Systems." Journal of the American Chemical Society, 1958.
-
Protocol for Reference Electrodes in ILs
- Torriero, A.A.J. "Reference Electrodes in Ionic Liquids." Electrochimica Acta, 2019.
Sources
Safety Operating Guide
A Senior Application Scientist's Guide to the Safe Disposal of 2,3,4-Trimethyl-1,3-thiazol-3-ium Iodide
As researchers and scientists, our responsibility extends beyond discovery to ensuring that every step of our workflow, including the final disposal of chemical reagents, is conducted with the highest commitment to safety and environmental stewardship. This guide provides a detailed protocol for the proper disposal of 2,3,4-trimethyl-1,3-thiazol-3-ium iodide, a quaternary ammonium salt. The procedures outlined here are synthesized from established safety protocols for structurally similar compounds and are designed to provide a self-validating system for laboratory professionals.
Core Principle: Hazard Identification and Risk Assessment
Quaternary ammonium compounds ("quats") are known for their biological activity, which is the very reason they are effective in many applications but also why they require careful handling.[1] The primary risks associated with this class of chemicals include:
-
Skin and Eye Irritation: Direct contact can cause significant irritation.
-
Respiratory Irritation: Inhalation of dust or aerosols may irritate the respiratory system.[2]
-
Aquatic Toxicity: Many "quats" are recognized as being toxic to aquatic life, with potentially long-lasting effects on the environment if released improperly.[3]
Furthermore, in the event of a fire, thermal decomposition can release hazardous gases, including carbon monoxide, sulfur oxides, and hydrogen iodide.[4] Therefore, the disposal strategy must prioritize containment and prevent release into the environment.
Personal Protective Equipment (PPE): Your First Line of Defense
Before handling the waste material, it is imperative to be equipped with the appropriate PPE. This is a non-negotiable step to prevent personal exposure.
| Protection Type | Specification | Rationale |
| Eye Protection | Chemical safety goggles or a face shield. | Protects against splashes and airborne dust particles that can cause serious eye irritation. |
| Hand Protection | Chemically resistant gloves (e.g., Nitrile). | Prevents direct skin contact, which can lead to irritation. |
| Body Protection | Standard laboratory coat. | Protects skin and personal clothing from contamination. |
| Respiratory Protection | All handling should occur in a well-ventilated area, preferably a certified chemical fume hood. | Minimizes the risk of inhaling dust particles, a known respiratory irritant.[2] |
Step-by-Step Waste Disposal Protocol
This protocol ensures that 2,3,4-trimethyl-1,3-thiazol-3-ium iodide waste is handled, segregated, and disposed of in a manner that is safe, compliant, and environmentally responsible.
Step 1: Waste Segregation Immediately segregate all waste containing 2,3,4-trimethyl-1,3-thiazol-3-ium iodide. This includes unused product, contaminated consumables (e.g., weigh boats, wipes), and spill cleanup materials.
-
Causality: This is the most critical step in preventing accidental chemical reactions and ensuring the waste stream is correctly identified for disposal. Never mix this waste with other chemical classes unless directed by your institution's safety office. Incompatible materials include strong oxidizing agents and strong bases.[4]
Step 2: Container Selection Collect the waste in a designated, chemically compatible, and sealable container. A high-density polyethylene (HDPE) container is a suitable choice.
-
Causality: The container must not react with the chemical waste. It must be sealable to prevent the escape of dust or vapors and clearly designated to avoid accidental misuse.[5]
Step 3: Accurate Labeling The waste container must be clearly and accurately labeled. The label should include:
-
The words "Hazardous Waste"
-
The full chemical name: "2,3,4-Trimethyl-1,3-thiazol-3-ium Iodide"
-
Associated Hazard Pictograms (e.g., irritant)
-
The start date of waste accumulation
-
Causality: Proper labeling is a regulatory requirement and ensures that anyone handling the container is immediately aware of its contents and the associated dangers.
Step 4: Storage and Final Disposal Store the sealed waste container in a cool, dry, and well-ventilated secondary containment area, away from incompatible materials.
-
Final Disposal: The final disposal of the waste must be conducted through your institution's Environmental Health & Safety (EHS) department or a licensed hazardous waste disposal contractor.[6] Under no circumstances should this material be disposed of down the drain or in regular trash. [7] Disposal must always be in accordance with local, state, and federal regulations.[8]
Emergency Protocol: Spill Management
Accidents can happen. A prepared and swift response is key to mitigating any potential harm.
Step 1: Secure the Area Evacuate all non-essential personnel from the immediate vicinity of the spill.[7] Ensure the area is well-ventilated, and post warnings to prevent entry.
Step 2: Don Appropriate PPE Before attempting any cleanup, wear the full PPE as outlined in Section 2.
Step 3: Contain and Clean
-
For a dry spill, carefully sweep or shovel the material to avoid generating dust.[5]
-
Place the collected material and any contaminated cleaning equipment into your pre-labeled hazardous waste container.[2][4]
-
Decontaminate the spill surface with soap and water, using an absorbent material to collect the cleaning residue. This residue must also be treated as hazardous waste.
Disposal Workflow Diagram
The following diagram illustrates the decision-making and procedural flow for the safe disposal of 2,3,4-trimethyl-1,3-thiazol-3-ium iodide.
Sources
Personal protective equipment for handling 2,3,4-Trimethyl-1,3-thiazol-3-ium iodide
Executive Safety Summary
Hazard Class: Irritant (Skin/Eye/Respiratory) | Light Sensitive | Hygroscopic Critical Warning: While the salt itself is a solid irritant, it is often synthesized using Methyl Iodide (MeI) , a potent neurotoxin and carcinogen. If handling freshly synthesized material, assume trace MeI presence and handle exclusively in a fume hood.
Immediate Action Required:
-
Store: Amber glass under Argon/Nitrogen (Desiccated).
-
PPE: Nitrile gloves (Double-gloved for solutions), Chemical Goggles, Lab Coat.
-
Disposal: Halogenated Organic Waste stream (Do not mix with oxidizers).
Physicochemical Context & Hazard Analysis
To handle 2,3,4-Trimethyl-1,3-thiazol-3-ium iodide safely, one must understand its structural behavior.[1][2] It is a quaternary ammonium salt derivative, specifically a thiazolium cation paired with an iodide anion.
| Feature | Implication for Safety & Handling |
| Quaternary Nitrogen | Creates a fixed positive charge, making the compound a salt.[1] It is non-volatile but highly polar. Risk: High solubility in water/mucous membranes; rapid absorption if inhaled as dust. |
| Iodide Counterion ( | Light Sensitivity: Iodides oxidize to elemental Iodine ( |
| Hygroscopicity | The salt lattice readily absorbs atmospheric moisture. Risk: Clumping leads to inaccurate weighing and potential hydrolysis. |
| NHC Precursor | In the presence of base (e.g., |
Personal Protective Equipment (PPE) Matrix
Rationale: Standard "lab safety" is insufficient for organic salts that may be static-prone or dissolved in penetrating solvents.[1]
| PPE Category | Standard Protocol (Solid Handling) | Enhanced Protocol (Solution/Synthesis) | Technical Rationale |
| Eye Protection | Chemical Splash Goggles (Indirect Vent) | Face Shield + Goggles | Fine crystalline dust can bypass standard safety glasses.[1] Solutions pose splash risks. |
| Hand Protection | Nitrile Gloves (Min 0.11 mm) | Double Nitrile or Laminate (Silver Shield) | Iodides can permeate thin nitrile if dissolved in DCM or MeOH. Double gloving provides a breakthrough buffer. |
| Respiratory | Fume Hood (Sash at 18") | N95/P100 Respirator (if hood unavailable) | Prevents inhalation of hygroscopic dust which irritates the upper respiratory tract. |
| Body Defense | Cotton Lab Coat (Buttoned) | Chemical-Resistant Apron | Iodide stains are difficult to remove and can degrade cotton over time.[1] |
Operational Handling Protocol
Phase A: Storage & Stability
-
Container: Amber glass vial with a PTFE-lined cap.[1]
-
Environment: Store in a desiccator or glovebox.
-
Shelf-Life: Re-test purity every 6 months (check for yellowing/browning).
Phase B: Weighing & Transfer (The "Static" Risk)
Thiazolium salts are often fine, static-prone powders.[1]
-
Equilibrate: Allow the container to reach room temperature before opening to prevent condensation.
-
Anti-Static: Use an anti-static gun (e.g., Zerostat) on the spatula and weigh boat.
-
Transfer: Do not use metal spatulas if the sample is old (iodine corrosion risk). Use porcelain or PTFE-coated spatulas.[1]
-
Containment: Weigh inside a fume hood or a powder containment balance enclosure.
Phase C: Solubilization & Reaction
-
Solvents: Soluble in water, methanol, DMSO. Sparingly soluble in non-polar organics (Hexane, Et2O).
-
Inert Atmosphere: If using as a catalyst (Stetter reaction) or NHC precursor, purge solvents with Argon. Oxygen quenches the active carbene species derived from this salt.
Visualized Workflows
Figure 1: PPE Decision Logic
Select the correct protection level based on the physical state of the reagent.
Caption: Decision matrix for selecting PPE based on physical state and solvent carrier.[1]
Figure 2: Lifecycle & Disposal Flow
From storage to waste, ensuring environmental compliance.
Caption: Operational lifecycle emphasizing the segregation of iodide waste from oxidizers.
Emergency Response & Decontamination
| Scenario | Immediate Response Protocol |
| Skin Contact | 1. Brush off dry powder before wetting (prevents sticky residue).2. Rinse with water for 15 mins.3. If yellow staining occurs (iodine), wash with 5% Sodium Thiosulfate solution. |
| Eye Contact | Flush immediately at eyewash station for 15 minutes. Hold eyelids open. Seek medical attention (solid particulates can cause corneal abrasion). |
| Spill (Solid) | Do not dry sweep (creates dust). Cover with wet paper towels or oil-absorbent pads, then scoop into a bag.[1] |
| Spill (Solution) | Absorb with vermiculite or sand. Do not use bleach (oxidizes iodide to toxic iodine gas). |
Disposal & Waste Management
Classification: Hazardous Chemical Waste.
-
Primary Stream: Halogenated Organic Waste . Even if dissolved in water, the high iodide content often classifies it as halogenated in many jurisdictions.
-
Incompatibility: NEVER mix with strong oxidizers (Nitric acid, Peroxides, Bleach).
-
Labeling: Clearly mark as "Contains Organic Iodides."
References
-
PubChem. Thiazolium iodide derivatives - Physical Properties and Safety. National Library of Medicine. [Link]
-
Organic Syntheses. Synthesis of Thiazolium Salts (Contextual Handling). Org.[2][4] Synth. 2014, 91, 260-272. [Link]
Sources
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
